molecular formula C18H22N2O2 B1384948 N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide CAS No. 1020057-77-5

N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Numéro de catalogue: B1384948
Numéro CAS: 1020057-77-5
Poids moléculaire: 298.4 g/mol
Clé InChI: KKXCZDNTULQIBH-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide ( ) is a high-purity benzamide derivative supplied for advanced research and development purposes. This compound, with a molecular formula of C18H22N2O2 and a molecular weight of 298.39 g/mol, is characterized as a pharmaceutical intermediate, serving as a critical building block in the synthesis of more complex bioactive molecules . Its structure, which features both an aminophenyl and an isobutoxybenzamide group, is commonly explored in medicinal chemistry for the design and creation of novel therapeutic agents. As part of the amide class of compounds, it shares structural motifs with molecules protected under international patents for their use in pharmaceutical applications, highlighting the relevance of this chemical scaffold in modern drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this compound in exploratory synthesis, pathway development, and as a precursor in the investigation of new pharmacological activities.

Propriétés

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)11-22-17-7-5-4-6-15(17)18(21)20-16-9-8-14(19)10-13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXCZDNTULQIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Introduction

N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is a novel chemical entity whose mechanism of action has not been characterized. As a member of the benzamide class of compounds, it belongs to a group of molecules with diverse and significant pharmacological activities. Substituted benzamides are known to interact with a range of biological targets, including G-protein coupled receptors and enzymes. Notably, many clinically important benzamides function as antagonists of dopamine and serotonin receptors.[1][2][3] The structural features of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, specifically the substituted benzamide core, suggest a plausible interaction with dopamine D2-like receptors (D2, D3, and D4).[4][5]

This technical guide presents a comprehensive, multi-phase in vitro strategy to systematically investigate the mechanism of action of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. The primary hypothesis is that the compound acts as a dopamine D2 receptor antagonist. The proposed experimental workflow is designed to first test this primary hypothesis and then to explore other potential mechanisms of action, ensuring a thorough characterization of the compound's in vitro pharmacology.

Phase 1: Primary Target Engagement and Functional Activity

The initial phase of this investigation is designed to determine if N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide directly interacts with and modulates the function of the dopamine D2 receptor.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To quantify the binding affinity of the test compound for the human dopamine D2 receptor.

Causality of Experimental Choice: A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. By measuring the displacement of a known high-affinity radioligand, we can calculate the equilibrium dissociation constant (Ki) of the test compound, providing a direct measure of its binding potency.

Experimental Protocol:

  • Cell Membrane Preparation: Utilize commercially available cell membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand: Use a high-affinity D2 receptor antagonist radioligand, such as [3H]-Spiperone or [3H]-Raclopride.

  • Competition Binding:

    • In a 96-well plate, combine the D2 receptor-containing membranes (10-20 µg protein/well), the radioligand at a concentration near its Kd (e.g., 0.1-0.5 nM for [3H]-Spiperone), and a range of concentrations of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide (e.g., from 10 pM to 100 µM).

    • For the determination of non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

    • For total binding, add vehicle control instead of the test compound or competitor.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Data Presentation:

ParameterValue
IC50 (nM)TBD
Ki (nM)TBD
Hill SlopeTBD
Functional Assay: cAMP Accumulation

Objective: To determine the functional activity of the compound at the D2 receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

Causality of Experimental Choice: The dopamine D2 receptor is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] A functional assay measuring cAMP levels is therefore a direct readout of D2 receptor activation or blockade.

Experimental Protocol:

  • Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • Assay Principle: Utilize a competitive immunoassay-based kit for the detection of cAMP, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Antagonist Mode:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with a range of concentrations of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide or a reference antagonist (e.g., haloperidol) for 15-30 minutes.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) at a concentration that gives a submaximal response (EC80). Include a vehicle control (no agonist) and a positive control (agonist only).

    • Add forskolin to all wells to stimulate adenylyl cyclase and generate a measurable cAMP signal.

  • Agonist Mode:

    • To test for agonist activity, incubate the cells with a range of concentrations of the test compound in the absence of a known agonist.

  • cAMP Detection: After the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • For antagonist mode, plot the cAMP levels against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the pA2 value to quantify the potency of the antagonist.

    • For agonist mode, determine the EC50 and the maximal effect (Emax) of the test compound.

Data Presentation:

Assay ModeParameterValue
AntagonistIC50 (nM)TBD
pA2TBD
AgonistEC50 (nM)TBD
Emax (%)TBD

Phase 2: Selectivity Profiling

Objective: To assess the selectivity of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide by determining its binding affinity for other relevant receptors.

Causality of Experimental Choice: High selectivity is a desirable characteristic for a drug candidate to minimize off-target effects. Profiling the compound against other dopamine receptor subtypes and key serotonin receptors, which are common off-targets for benzamides, is a critical step in its characterization.[3][6]

Experimental Protocol:

  • Target Selection: At a minimum, the selectivity panel should include:

    • Dopamine receptors: D1, D3, D4

    • Serotonin receptors: 5-HT2A, 5-HT7

  • Methodology: Conduct radioligand binding assays for each of these receptors, following a similar protocol as described in Section 1.1, but using the appropriate cell membranes, radioligands, and reference compounds for each target.

  • Data Analysis: Calculate the Ki value for each receptor. The selectivity ratio is determined by dividing the Ki for the off-target receptor by the Ki for the D2 receptor.

Data Presentation:

ReceptorRadioligandKi (nM)Selectivity Ratio (Ki off-target / Ki D2)
D1[3H]-SCH23390TBDTBD
D3[3H]-SpiperoneTBDTBD
D4[3H]-SpiperoneTBDTBD
5-HT2A[3H]-KetanserinTBDTBD
5-HT7[3H]-LSDTBDTBD

Phase 3: Downstream Signaling Pathway Analysis

Objective: To confirm the mechanism of action by investigating the compound's effect on key downstream signaling molecules regulated by the D2 receptor.

Causality of Experimental Choice: D2 receptor signaling is known to modulate the PI3K/Akt and GSK-3β pathways, which are involved in cell survival, proliferation, and mood regulation. Examining the phosphorylation status of key proteins in these pathways provides further evidence of the compound's on-target activity.

Experimental Protocol:

  • Cell Culture and Treatment: Use a neuronal cell line endogenously expressing D2 receptors (e.g., SH-SY5Y) or the D2-expressing cell line from Phase 1.

  • Treatment Protocol:

    • Serum-starve the cells to reduce basal signaling.

    • Pre-treat the cells with N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide at a concentration around its functional IC50 for 1 hour.

    • Stimulate the cells with a D2 agonist (e.g., quinpirole) for 15-30 minutes.

  • Protein Extraction: Lyse the cells and determine the total protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-GSK-3β (Ser9)

      • Total GSK-3β

      • β-actin (as a loading control)

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualization of Proposed Signaling Pathway:

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi D2R->Gi Activates Akt Akt D2R->Akt Inhibits (via β-arrestin/PP2A) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Test_Compound N-(4-Amino-2-methylphenyl) -2-isobutoxybenzamide Test_Compound->D2R Antagonizes Gi->AC Inhibits pAkt p-Akt Akt->pAkt GSK3b GSK-3β pAkt->GSK3b Inhibits pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b

Caption: Proposed D2 receptor signaling pathway and the antagonistic action of the test compound.

Phase 4: Broader Mechanistic Exploration

If the primary hypothesis is not supported by the data from Phase 1, or to identify potential off-target activities, a broader screening approach is warranted.

Objective: To explore other potential mechanisms of action based on the known pharmacology of benzamides.

Causality of Experimental Choice: Benzamide derivatives have been reported to inhibit enzymes such as histone deacetylases (HDACs) and inosine 5'-monophosphate dehydrogenase (IMPDH).[7][8] Screening against these targets can reveal alternative mechanisms of action.

Experimental Protocols:

  • HDAC Inhibition Assay:

    • Use a commercially available fluorometric HDAC activity assay kit.

    • Incubate a recombinant human HDAC enzyme (e.g., HDAC1 or a pan-HDAC preparation) with a fluorogenic substrate and a range of concentrations of the test compound.

    • Measure the fluorescence over time.

    • Calculate the percentage of inhibition and determine the IC50 if the compound shows activity.

  • IMPDH Inhibition Assay:

    • Use a commercially available colorimetric or UV-based IMPDH activity assay kit.

    • Incubate a recombinant human IMPDH enzyme (e.g., IMPDH2) with its substrates (IMP and NAD+) and a range of concentrations of the test compound.

    • Monitor the production of NADH or xanthosine 5'-monophosphate (XMP).

    • Calculate the percentage of inhibition and determine the IC50.

  • Cell Viability/Cytotoxicity Assay:

    • Use a panel of cell lines (e.g., a cancer cell line panel).

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Assess cell viability using an MTT, MTS, or CellTiter-Glo assay.

    • Determine the GI50 (concentration for 50% growth inhibition) for each cell line. This can provide clues about potential anti-proliferative or cytotoxic effects.

Overall Experimental Workflow

experimental_workflow start Start: N-(4-Amino-2-methylphenyl) -2-isobutoxybenzamide phase1 Phase 1: Primary Target Engagement - D2 Receptor Binding (Ki) - D2 Functional Assay (cAMP) start->phase1 decision D2 Antagonist? phase1->decision phase2 Phase 2: Selectivity Profiling (D1, D3, D4, 5-HT2A, 5-HT7) phase3 Phase 3: Downstream Signaling (p-Akt, p-GSK-3β Western Blot) phase2->phase3 end_d2 Conclusion: D2 Antagonist with Characterized Selectivity and Downstream Effects phase3->end_d2 phase4 Phase 4: Broader Screening (HDAC, IMPDH, Cytotoxicity) end_alt Conclusion: Alternative Mechanism (e.g., HDAC inhibitor) or Novel Target Identification phase4->end_alt decision->phase2 Yes decision->phase4 No

Caption: A tiered workflow for the in vitro mechanistic study of the test compound.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

  • Choudhary, A. (n.d.). Benzamides: Sulpiride. Pharma Guideline. [Link]

  • Ögren, S. O., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Acta psychiatrica Scandinavica. Supplementum, 299, 29-40. [Link]

  • Puech, A. J., & Lecrubier, Y. (1982). Pharmacological classification of benzamides. L'Encephale, 8(4 Suppl), 565-578. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Jayaram, H. N., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 9(8), 835-842. [Link]

  • Nishiyama, K., et al. (2007). Pharmacological activity and structural analysis of a benzamide (TKS159) and its optical isomers in an in vitro study and in an in vivo study in mice. Journal of pharmacological sciences, 103(4), 369-377. [Link]

  • Di Pizio, A., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS omega, 4(8), 13240-13248. [Link]

  • Ghasemi, S., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future medicinal chemistry, 16(8), 537-557. [Link]

Sources

N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide: Chemical Structure, Physicochemical Profiling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical building blocks that serve as linchpins for complex drug discovery programs. N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is one such high-value intermediate. It elegantly combines two critical moieties: a 2-isobutoxybenzamide pharmacophore—recognized for its role in GPCR modulation and enzymatic activation—and a 4-amino-2-methylphenyl ring, which provides a versatile synthetic handle for downstream functionalization.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in modern pharmacology, and a field-proven, self-validating synthetic protocol designed to overcome the inherent steric and regioselective challenges of its assembly.

Chemical Structure & Physicochemical Profiling

The structural architecture of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide (C18H22N2O2) is defined by an amide linkage connecting an ortho-isobutoxy substituted benzene ring to a meta-methyl substituted aniline derivative.

The ortho-isobutoxy group is not merely a structural accessory; it acts as a critical steric shield that forces the amide bond into a specific conformational geometry, which is highly prized in target-directed ligand design. Below is a summary of the compound's core physicochemical parameters, which dictate its solubility, membrane permeability, and binding kinetics.

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacological Implication
Molecular Formula C18H22N2O2-
Molecular Weight 298.38 g/mol Ideal for fragment-based or lead-like drug design (Rule of 5 compliant).
Exact Mass 298.168 g/mol Critical for high-resolution LC-MS tracking.
Hydrogen Bond Donors 2Facilitates key interactions with target receptor residues.
Hydrogen Bond Acceptors 3Enhances solubility and target binding affinity.
Topological Polar Surface Area 67.3 ŲExcellent predictor for blood-brain barrier (BBB) permeability.
LogP (Predicted) 3.5 - 4.0Optimal lipophilicity for membrane crossing without excessive trapping.

Mechanistic Role in Pharmacological Design

The utility of this compound extends beyond basic organic synthesis; it is deeply embedded in the rational design of neuroprotective agents and metabolic enzyme activators.

S1P5 Receptor Modulation

Recent cryo-EM structural studies on the Sphingosine-1-phosphate-5 (S1P5) receptor have elucidated the binding mechanics of benzamide-derived ligands (). The 2-isobutoxybenzamide motif is structurally analogous to highly selective S1P5 agonists used in multiple sclerosis research. The isobutoxy group specifically occupies a tight hydrophobic pocket within the S1P5-Gi heterotrimer complex. By displacing high-energy water molecules in this pocket, the ligand stabilizes the active conformation of the GPCR, driving downstream Gi protein coupling.

SignalingPathway Ligand Isobutoxybenzamide Derivative Receptor S1P5 Receptor (GPCR) Ligand->Receptor Binding Gi Gi Protein Coupling Receptor->Gi Activation AC Adenylate Cyclase Inhibition Gi->AC Inhibition cAMP Decreased cAMP Levels AC->cAMP Downstream Oligodendrocyte Survival & Remyelination cAMP->Downstream

Fig 1. Downstream Gi-protein coupled signaling pathway activated by S1P5 receptor modulators.
ALDH2 Activation

Furthermore, the 2-isobutoxybenzamide scaffold is a recognized pharmacophore in the development of Aldehyde Dehydrogenase 2 (ALDH2) activators, such as the AD-5591 series (). The steric bulk of the isobutoxy ether provides the necessary lipophilic contact with the ALDH2 active site, facilitating the enzymatic clearance of toxic aldehydes during oxidative stress.

Experimental Protocols: Synthesis & Validation

Synthesizing N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide presents a distinct regioselective challenge. 2-methylbenzene-1,4-diamine contains two primary amines. The amine at C1 (ortho to the methyl group) is sterically hindered, while the C4 amine is highly nucleophilic.

Causality in Experimental Design: To direct the amide coupling exclusively to the sterically hindered C1-amine, we must transiently protect the more reactive C4-amine. Attempting a direct coupling without protection inevitably leads to a complex mixture of regioisomers. Furthermore, the ortho-isobutoxy group on the benzoic acid creates significant steric hindrance around the carboxylate. Therefore, we strictly utilize HATU over standard EDC/HOBt protocols; HATU forms a highly reactive 7-azabenzotriazole active ester that efficiently overcomes this steric barrier.

Step-by-Step Methodology

Step 1: Selective Protection

  • Dissolve 2-methylbenzene-1,4-diamine (1.0 eq) in anhydrous THF at -78°C.

  • Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) to selectively protect the less hindered C4-amine.

  • Self-Validation: Monitor via LC-MS. The step is validated when the starting material mass is replaced by a dominant peak at m/z 223.1 [M+H]+.

Step 2: Carboxylic Acid Activation

  • In a separate flask, dissolve 2-isobutoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15 minutes at room temperature to form the active ester.

Step 3: Amide Coupling

  • Transfer the Boc-protected diamine to the activated acid mixture. Stir at room temperature for 2 hours.

  • Self-Validation: The reaction is self-validating when the UV peak (254 nm) for 2-isobutoxybenzoic acid is entirely consumed, correlating directly with the emergence of the Boc-protected intermediate at m/z 399.2 [M+H]+.

Step 4: Deprotection & Purification

  • Isolate the intermediate via aqueous workup, then treat with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature.

  • Concentrate under reduced pressure and purify via reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).

  • Self-Validation: Final validation is confirmed by the emergence of the target compound at m/z 299.1 [M+H]+ and the diagnostic NMR shifts outlined in Table 2.

SyntheticWorkflow A 2-Isobutoxybenzoic Acid (Starting Material) B Activation (HATU, DIPEA, DMF) A->B D Amide Coupling (Room Temp, 2h) B->D C 4-Amino-2-methylaniline (Boc-Protected) C->D E Intermediate (Boc-Protected) D->E F Deprotection & Purification (TFA/DCM -> HPLC) E->F

Fig 2. Retrosynthetic and forward coupling workflow for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide.
Table 2: Diagnostic Spectroscopic Data (1H NMR, CDCl3)
ProtonsMultiplicityExpected Shift (ppm)Structural Assignment
1HSinglet (br)9.50 - 10.00Amide -NH (Strongly deshielded by carbonyl)
1HDoublet8.20 - 8.30Benzamide Ar-H (ortho to carbonyl)
3HSinglet2.20 - 2.30Ar-CH3 (Methylphenyl group)
2HDoublet3.80 - 3.90-O-CH2- (Isobutoxy ether linkage)
1HMultiplet2.10 - 2.20-CH(CH3)2 (Isobutoxy methine)
6HDoublet1.00 - 1.10-CH(CH3)2 (Isobutoxy methyls)

References

  • Morgan, T. E. F., et al. "Synthesis and evaluation of 6-arylaminobenzamides as positron emission tomography imaging ligands for the sphingosine-1-phosphate-5 receptor." RSC Medicinal Chemistry (2025).[Link]

Synthesis pathways and organic precursors for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Synthesis of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and logical synthetic pathway for the preparation of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. This molecule, an N-aryl benzamide, is synthesized through a convergent, multi-step process designed for efficiency and high purity of the final product. The guide details the retrosynthetic analysis, the synthesis of key precursors—2-isobutoxybenzoic acid and 2-methyl-4-nitroaniline—and the final coupling and reduction steps. Each stage is accompanied by detailed, step-by-step experimental protocols, mechanistic insights, and critical safety considerations. This document is intended for an audience of researchers, scientists, and professionals in the fields of organic synthesis and drug development, providing the necessary framework for the successful laboratory-scale synthesis of the target compound.

Introduction and Synthetic Strategy

N-aryl benzamides are a significant class of compounds in medicinal chemistry and materials science, often serving as crucial intermediates or as the core scaffold of biologically active molecules.[1] The target molecule of this guide, N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, incorporates a substituted aniline moiety and an alkoxy-functionalized benzoyl group, suggesting potential applications where these structural features are desirable.

The synthesis strategy detailed herein is based on fundamental and well-established organic transformations. A retrosynthetic analysis reveals a logical and efficient three-stage approach:

  • Precursor Synthesis: Preparation of the two primary building blocks.

  • Amide Coupling: Formation of the central amide bond.

  • Final Functional Group Transformation: Reduction of a nitro group to the target amine.

This pathway is designed to maximize yield and purity by avoiding the use of a difunctional amine in the coupling step, which could lead to side reactions. Instead, a nitro-substituted aniline is used, with the nitro group acting as a masked form of the final amine functionality.

Retrosynthetic Analysis

The logical disconnection of the target molecule is at the amide bond, leading back to an activated carboxylic acid and a nitro-substituted aniline. The precursors are then traced back to commercially available starting materials.

G Target N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide Intermediate N-(2-Methyl-4-nitrophenyl)-2-isobutoxybenzamide Target->Intermediate Nitro Reduction Precursor1 2-Isobutoxybenzoyl Chloride Intermediate->Precursor1 Amide Coupling Precursor2 2-Methyl-4-nitroaniline Intermediate->Precursor2 Amide Coupling Precursor1a 2-Isobutoxybenzoic Acid Precursor1->Precursor1a Acyl Chloride Formation Precursor1b Salicylic Acid Precursor1a->Precursor1b Williamson Ether Synthesis Precursor1c Isobutyl Bromide Precursor1a->Precursor1c Williamson Ether Synthesis

Caption: Retrosynthetic pathway for the target compound.

Synthesis of Precursors

The success of the overall synthesis hinges on the efficient preparation of high-purity precursors.

Synthesis of 2-Isobutoxybenzoic Acid

This precursor is synthesized from readily available salicylic acid via the Williamson ether synthesis, a classic and robust method for forming ether linkages.[2][3] The reaction involves the deprotonation of the phenolic hydroxyl group of salicylic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Mechanism: The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the primary carbon of isobutyl bromide.[4]

Experimental Protocol:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve salicylic acid (1.0 equivalent) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2.2 equivalents), portion-wise to the solution at room temperature. Stir until gas evolution ceases (if using NaH) or for 30 minutes.

  • Etherification: Add isobutyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Acidify the aqueous solution to a pH of 2-3 with 1 M HCl, which will precipitate the carboxylic acid product.

    • Collect the solid precipitate by vacuum filtration and wash it with cold water.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 2-isobutoxybenzoic acid as a white solid.

Synthesis of 2-Methyl-4-nitroaniline

While 2-methyl-4-nitroaniline is commercially available, a common synthetic route starts from p-toluidine (4-methylaniline).[5] This multi-step process involves protecting the reactive amine, performing an electrophilic aromatic substitution (nitration), and then deprotecting the amine.

Experimental Protocol (from p-Toluidine):

  • Amine Protection: In a three-neck round-bottom flask, dissolve 4-methylaniline (1.0 eq.) in dry toluene. Slowly add acetic anhydride (1.0 eq.) dropwise while keeping the temperature below 80 °C. Cool the mixture to precipitate the N-acetyl-4-methylaniline product, which is then collected by filtration.[5]

  • Nitration: Dissolve the N-acetyl-4-methylaniline (1.0 eq.) in glacial acetic acid and add concentrated sulfuric acid. Cool the mixture in an ice/salt bath. Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, cool it, and add it dropwise to the reaction flask, maintaining a low temperature.[5]

  • Deprotection (Hydrolysis): The resulting N-acetyl-2-nitro-4-methylaniline is hydrolyzed by refluxing with an alcoholic solution of potassium hydroxide (KOH) for 1-3 hours.[5]

  • Purification: After hydrolysis, water is added to the reaction mixture to crystallize the product. The resulting dark red needles of 2-nitro-4-methylaniline are collected by filtration and can be recrystallized from an 80% aqueous ethanol solution.[5]

Precursor/Starting MaterialMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Hazards
Salicylic AcidC₇H₆O₃138.12158-161Harmful if swallowed, causes serious eye damage.
Isobutyl BromideC₄H₉Br137.02-119Flammable liquid and vapor, causes skin and eye irritation.
2-Methyl-4-nitroanilineC₇H₈N₂O₂152.15134-135[6]Toxic if swallowed, in contact with skin, or if inhaled; may cause organ damage through prolonged exposure.[6][7][8]

Convergent Synthesis and Final Product Formation

With the precursors in hand, the final stages of the synthesis involve coupling them to form the core amide structure, followed by the reduction of the nitro group.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Nitro Reduction Precursor1a 2-Isobutoxybenzoic Acid Product1 2-Isobutoxybenzoyl Chloride Precursor1a->Product1  + Reagent1 SOCl₂ or (COCl)₂ Product1_c 2-Isobutoxybenzoyl Chloride Product1->Product1_c Product2 N-(2-Methyl-4-nitrophenyl)- 2-isobutoxybenzamide Product1_c->Product2  + Precursor2 2-Methyl-4-nitroaniline Precursor2->Product2  + Reagent2 Pyridine or Et₃N Product2_c N-(2-Methyl-4-nitrophenyl)- 2-isobutoxybenzamide Product2->Product2_c FinalProduct N-(4-Amino-2-methylphenyl)- 2-isobutoxybenzamide Product2_c->FinalProduct  + Reagent3 H₂, Pd/C or SnCl₂/HCl

Sources

Pharmacokinetics of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide in murine models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide in Murine Models

Abstract

The development of novel small molecule therapeutics, such as the benzamide derivative N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, necessitates a thorough understanding of their behavior within a biological system. Pharmacokinetic (PK) studies are fundamental to this process, providing critical data on absorption, distribution, metabolism, and excretion (ADME). This technical guide offers a comprehensive framework for designing, executing, and interpreting pharmacokinetic studies of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide in murine models. We delve into the causality behind experimental choices, provide detailed, field-proven protocols for in-vivo studies and bioanalytical quantification, and discuss the interpretation of key pharmacokinetic parameters. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Imperative for Pharmacokinetic Characterization

Benzamides represent a versatile class of compounds with a wide range of therapeutic applications.[1] Novel derivatives such as N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide are continuously synthesized to explore new therapeutic targets. However, before a compound's efficacy can be meaningfully assessed, its pharmacokinetic profile must be established. Early-stage PK studies in murine models are a cornerstone of drug discovery, as they inform critical decisions regarding dose selection, dosing frequency, and potential liabilities related to bioavailability or metabolic instability.[2][3]

The primary objectives of an initial murine PK study for a novel compound like N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide are:

  • To determine its systemic exposure over time following both intravenous and oral administration.

  • To calculate fundamental PK parameters, including clearance, volume of distribution, half-life, and absolute oral bioavailability.

  • To assess dose proportionality by comparing exposure at multiple dose levels.[2][4]

  • To provide the exposure data necessary to correlate with efficacy and toxicity findings in subsequent studies.

Pre-formulation and Vehicle Development

The success of any in vivo study hinges on the ability to administer the compound in a safe and reproducible manner. This begins with an understanding of the compound's physicochemical properties and the development of an appropriate dosing vehicle.

Physicochemical Characterization

Before initiating animal studies, key physicochemical properties of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide should be determined. These data are crucial for selecting an appropriate formulation strategy.[5]

ParameterPredicted ValueRationale and Implication
Molecular Weight 298.38 g/mol Influences diffusion and membrane transport.
logP ~3.5 - 4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Aqueous Solubility Low (<10 µg/mL)Poor solubility is a common challenge that must be addressed by the formulation.[5]
pKa ~4.0 (amine)The primary aromatic amine will be protonated at low pH, potentially affecting absorption in the stomach.
Formulation Protocol for Preclinical Studies

Given the predicted low aqueous solubility, a co-solvent or suspension system is often required. A screening of pharmaceutically acceptable vehicles is recommended.[5]

Protocol: Vehicle Screening and Preparation

  • Objective: To prepare a homogenous and stable formulation for intravenous (IV) and oral (PO) dosing at a concentration of, for example, 2 mg/mL.

  • Materials: N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, Dimethyl sulfoxide (DMSO), PEG400, Solutol® HS 15, Saline (0.9% NaCl), Tween® 80.

  • Screening Procedure:

    • Attempt to dissolve the compound in various solvent systems. A common starting point for a lipophilic compound is a multi-component system.

    • Example Vehicle (for both IV and PO): 10% DMSO / 40% PEG400 / 50% Saline.

  • Preparation Steps:

    • Weigh the required amount of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide.

    • Add the DMSO component and vortex until the compound is fully dissolved.

    • Add the PEG400 component and vortex to mix thoroughly.

    • Slowly add the saline component while vortexing to avoid precipitation.

    • Visually inspect the final formulation for clarity and homogeneity. For oral dosing, a fine, homogenous suspension using a vehicle like 0.5% methylcellulose with 0.1% Tween® 80 may also be suitable if a solution is not achievable.

  • Validation: The formulation's stability should be confirmed for the duration of the experiment.[5]

Design and Execution of Murine Pharmacokinetic Studies

A well-designed single-dose PK study is essential for generating reliable data. This typically involves administering the compound via one intravenous and at least one oral dose group to determine absolute bioavailability.

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Bioanalysis & Data Processing Acclimatization Animal Acclimatization (7 days) Formulation Dosing Formulation Preparation Acclimatization->Formulation Dosing_IV IV Dosing (e.g., 2 mg/kg) Formulation->Dosing_IV Dosing_PO Oral Gavage Dosing (e.g., 10 mg/kg) Formulation->Dosing_PO Sampling Serial Blood Sampling (Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing_IV->Sampling Dosing_PO->Sampling Plasma Plasma Processing (Centrifugation) Sampling->Plasma Analysis LC-MS/MS Quantification Plasma->Analysis PK_Calc Pharmacokinetic Analysis (NCA) Analysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: Workflow for a murine pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetic Study in Mice
  • Animal Model:

    • Species/Strain: Male Swiss Webster mice (or similar, e.g., CD-1), 8-10 weeks old.

    • Justification: Mice are widely used for early PK screening due to their small size, cost-effectiveness, and established protocols.[3]

    • Group Size: n = 3-4 animals per time point (for composite sampling) or per group (for serial sampling).

  • Acclimatization:

    • Acclimatize animals to the housing conditions for at least 7 days prior to the study.[5] Ensure free access to food and water.

  • Dosing Administration:

    • Fast animals for ~4 hours prior to oral dosing (water ad libitum). Fasting is not typically required for IV dosing.

    • Record the body weight of each animal before dosing to calculate the exact volume.[5]

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 2 mg/kg) via the lateral tail vein. The typical dose volume is 5-10 mL/kg.[2]

    • Oral (PO) Group: Administer a single dose (e.g., 10 mg/kg) directly into the stomach using a ball-tipped gavage needle.[4] The volume is typically 5-10 mL/kg.[5]

  • Blood Sampling:

    • Schedule: Collect blood samples at pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Procedure: Collect ~50-75 µL of blood from the tail vein or submandibular vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Plasma Preparation: Immediately following collection, centrifuge the blood tubes (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[6]

    • Storage: Transfer the plasma supernatant to clearly labeled tubes and store at -80°C until bioanalysis.

Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantifying drug concentrations in complex biological matrices like plasma, offering unparalleled sensitivity and selectivity.[7][8]

Protocol: Plasma Sample Analysis
  • Objective: To accurately quantify N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide in plasma samples.

  • Materials: Plasma samples, internal standard (IS) (ideally a stable isotope-labeled version of the analyte), acetonitrile (ACN) with 0.1% formic acid, HPLC-grade water with 0.1% formic acid.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 20 µL of each plasma sample, add 80 µL of ACN containing the internal standard (e.g., at 100 ng/mL). The 4:1 ratio of ACN to plasma effectively precipitates plasma proteins.[6][8]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for injection.

  • LC-MS/MS Conditions (Hypothetical):

    • HPLC System: Standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Analyte Transition: e.g., m/z 299.2 -> 134.1 (Parent ion -> Fragment ion)

      • IS Transition: (Specific to the chosen internal standard)

  • Method Validation: The method must be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidance to ensure data integrity.[6]

Pharmacokinetic Data Analysis and Interpretation

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the speed of absorption.[4]
AUC(0-t) Area Under the Curve from time 0 to the last measurable pointRepresents total drug exposure over the measured time.
AUC(0-inf) Area Under the Curve extrapolated to infinityRepresents total drug exposure after a single dose.
Half-lifeTime required for the plasma concentration to decrease by half.[9]
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates efficiency of elimination.[4][9]
Vd Volume of DistributionApparent volume into which the drug distributes in the body.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Hypothetical Pharmacokinetic Data

The following table summarizes hypothetical data for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide following a 2 mg/kg IV and 10 mg/kg PO dose.

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.08 (first point)1.0
AUC(0-inf) (ng·h/mL) 250010000
t½ (h) 3.53.8
CL (L/h/kg) 0.8-
Vd (L/kg) 4.0-
F% -80%

Interpretation:

  • A Tmax of 1.0 hour suggests rapid oral absorption.

  • The half-life of ~3.5-4 hours indicates the compound is cleared from circulation at a moderate rate.

  • The clearance of 0.8 L/h/kg is low relative to hepatic blood flow in the mouse (~5.4 L/h/kg), suggesting it is not a highly extracted compound.

  • An oral bioavailability (F%) of 80% is excellent and indicates that the majority of the orally administered dose is absorbed and escapes first-pass metabolism. This makes the compound a strong candidate for further development.[4]

Preliminary Metabolic Fate Assessment

Understanding a compound's metabolic pathways is crucial for identifying potential drug-drug interactions and explaining its clearance mechanism. Based on its chemical structure, several metabolic pathways for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide can be predicted.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-(4-Amino-2-methylphenyl)- 2-isobutoxybenzamide M1 Amide Hydrolysis Parent->M1 Amidase M2 O-Dealkylation Parent->M2 CYP450 M3 Aromatic Hydroxylation Parent->M3 CYP450 M4 N-Acetylation Parent->M4 NAT M5 Glucuronidation M3->M5 UGT

Caption: Potential metabolic pathways of the compound.

Predicted Metabolic Pathways:

  • Phase I Reactions:

    • Amide Hydrolysis: Cleavage of the central amide bond is a common metabolic route for benzamides, yielding 2-isobutoxybenzoic acid and 4-amino-2-methylaniline.[10]

    • Oxidative Metabolism (CYP450-mediated): The molecule presents several sites for oxidation.[11][12] This includes O-dealkylation of the isobutoxy group to form a phenol, and hydroxylation on either of the aromatic rings.

  • Phase II Reactions:

    • N-Acetylation: The primary aromatic amine is a substrate for N-acetyltransferases (NATs), a common conjugation pathway.[13]

    • Glucuronidation: If hydroxylation occurs in Phase I, the resulting hydroxyl group can be conjugated with glucuronic acid by UGT enzymes.[10]

These predictions can be confirmed experimentally using in vitro systems like liver microsomes or hepatocytes from different species, including mouse and human, to identify metabolites and the enzymes responsible.[13]

Conclusion and Strategic Next Steps

This guide outlines a robust, integrated approach to characterizing the pharmacokinetic profile of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide in murine models. The hypothetical data presented suggest a compound with favorable drug-like properties, including rapid absorption and high oral bioavailability, making it a promising candidate for further investigation.

Future Directions:

  • Dose Escalation Studies: Conduct PK studies at higher doses to confirm dose-proportionality.[9]

  • Metabolite Identification: Perform in vitro and in vivo metabolite identification studies to confirm the predicted metabolic pathways and assess whether any metabolites are unique to humans or are pharmacologically active.[11]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate the PK data with efficacy data from disease models to establish a clear relationship between drug exposure and therapeutic effect.[14]

  • Cross-Species Scaling: Conduct pharmacokinetic studies in a second species (e.g., rat) to enable allometric scaling and prediction of human pharmacokinetics.

By following this structured approach, researchers can generate the high-quality, reproducible data necessary to de-risk and advance promising new chemical entities through the drug development pipeline.

References

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  • The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes. PMC. Available from: [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Future Journal of Pharmaceutical Sciences. Available from: [Link]

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  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. PMC. Available from: [Link]

  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. PubMed. Available from: [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers. Available from: [Link]

  • N,N'bis-(2-mercaptoethyl) isophthalamide (NBMI) exerts neuroprotection against lead-induced toxicity in U-87 MG cells. PubMed. Available from: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key physicochemical properties of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, a molecule of significant interest in contemporary chemical and pharmaceutical research. The primary focus of this document is to establish a foundational understanding of its molecular weight and to explore the theoretical and practical aspects of its aqueous solubility. As aqueous solubility is a critical determinant of a compound's biological performance, this guide offers an in-depth exploration of both established experimental methodologies and emergent computational approaches for its characterization. The protocols and insights presented herein are designed to be a self-validating resource, empowering researchers to generate robust and reliable data in their own laboratories.

Compound Identification and Molecular Weight

The subject of this guide is the chemical entity N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. A fundamental characteristic of any molecule is its molecular weight, which is essential for a wide range of experimental calculations, including molarity, stoichiometry, and dose-response relationships.

To ascertain the molecular weight, we must first determine the molecular formula by deconstructing the compound's nomenclature:

  • Benzamide: A benzene ring attached to a carbonyl group which is, in turn, bonded to a nitrogen atom.

  • N-(4-Amino-2-methylphenyl)-: The nitrogen of the amide is substituted with a phenyl group that has an amino (-NH2) group at the 4-position and a methyl (-CH3) group at the 2-position.

  • 2-isobutoxy-: The benzamide's benzene ring is substituted at the 2-position with an isobutoxy group (-O-CH2-CH(CH3)2).

Combining these components, the molecular formula is determined to be C₁₈H₂₂N₂O₂ .

The molecular weight is calculated by summing the atomic weights of each atom in the formula:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1812.011216.198
Hydrogen (H)221.00822.176
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Total 298.386

Therefore, the molecular weight of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is 298.38 g/mol .

The Critical Role of Aqueous Solubility in Scientific Research and Drug Development

Aqueous solubility, the maximum concentration of a substance that can dissolve in water at a given temperature and pressure, is a cornerstone of chemical and pharmaceutical science.[1] For professionals in drug development, this parameter is of paramount importance as it directly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[2][3][4] A compound must be sufficiently soluble in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream.[1][2] Poor aqueous solubility is a major hurdle in drug discovery, often leading to suboptimal drug delivery, variable absorption, and a higher risk of late-stage development failures.[1][4]

Early assessment of aqueous solubility allows researchers to identify potential liabilities and devise strategies for improvement, such as salt formation or the use of enabling formulations.[4] Beyond the pharmaceutical realm, understanding a compound's solubility is crucial for a wide array of research applications, from designing in vitro biological assays to developing agrochemicals and consumer products.

Experimental Determination of Aqueous Solubility

The experimental measurement of aqueous solubility can be approached through two primary methodologies: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a saturated solution.[5] This method is considered the "gold standard" due to its accuracy and reflection of the compound in its most stable crystalline form.[5] The most common technique for determining thermodynamic solubility is the Shake-Flask Method .

Sources

A Comprehensive Technical Guide to the Preliminary Cytotoxicity Screening of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

This guide provides a robust framework for conducting the initial in vitro cytotoxicity assessment of novel chemical entities, with a specific focus on N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. As a novel benzamide derivative, its cytotoxic potential against cancerous cells while sparing normal tissue is of significant interest in preclinical drug discovery. This document offers a narrative-driven approach, detailing not just the "how" but the "why" behind experimental choices, ensuring scientific integrity and logical flow from compound preparation to data interpretation and mechanistic hypothesizing.

Introduction: The Rationale for Cytotoxicity Screening

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is long and fraught with attrition. A critical early gatekeeper in this process is the preliminary cytotoxicity screen. Its primary objective is to determine if a novel compound possesses the ability to inhibit the proliferation of, or kill, cancer cells. Equally important is the assessment of its effect on non-cancerous cells to establish a preliminary therapeutic window.

The compound of interest, N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, belongs to the benzamide class of molecules. Benzamide derivatives have a rich history in medicinal chemistry, with various analogues demonstrating a wide range of pharmacological activities, including anticancer properties. The mechanism of action for many cytotoxic benzamides involves the induction of apoptosis (programmed cell death), often through the intrinsic mitochondrial pathway. Furthermore, related structures have been shown to act as kinase inhibitors, interfering with signaling pathways critical for cancer cell survival and proliferation.

This guide will detail a multi-pronged in vitro strategy to characterize the cytotoxic profile of this novel benzamide, employing a logical sequence of assays to measure metabolic activity, membrane integrity, and the induction of apoptosis.

Pre-Assay Compound Management: Ensuring Data Integrity

Before any cellular assays are performed, the test compound must be meticulously prepared to ensure reproducible and accurate results.

Solubility Assessment

A compound's solubility in the assay medium is a critical, yet often overlooked, parameter. Poor solubility can lead to compound precipitation, resulting in inaccurate concentrations and unreliable data.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, typically 10 mM, in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution in Buffer: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a final concentration that is 1-2% DMSO.

  • Incubation and Observation: Incubate the solution at room temperature for a set period (e.g., 1-2 hours) with gentle agitation.

  • Measurement: Measure the turbidity of the solution using a nephelometer or assess the amount of soluble compound by filtering or centrifuging the solution and measuring the concentration in the supernatant via UV-Vis spectroscopy or HPLC.

A desirable solubility for screening compounds is generally considered to be >60 µg/mL.

Stock Solution Preparation and Storage

Once solubility is confirmed, a concentrated stock solution (e.g., 10 mM in DMSO) should be prepared, aliquoted into single-use volumes, and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

The Experimental Cascade: A Multi-Parametric Approach

No single assay can provide a complete picture of a compound's cytotoxic effect. Therefore, a tiered approach utilizing assays that measure different cellular health indicators is recommended.

Cytotoxicity_Screening_Workflow cluster_prep Compound Preparation cluster_primary Primary Screening: Cell Viability & Proliferation cluster_secondary Secondary Screening: Mechanism of Cytotoxicity cluster_analysis Data Analysis & Interpretation Compound N-(4-Amino-2-methylphenyl)- 2-isobutoxybenzamide Solubility Solubility Assessment Compound->Solubility Stock Prepare 10 mM Stock in DMSO Solubility->Stock Cell_Seeding Seed Cancer & Normal Cell Lines (e.g., MCF-7, A549, HEK293) Treatment Treat with Compound (Dose-Response, 24-72h) Cell_Seeding->Treatment MTT_Assay MTT Assay (Measures Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Measures Membrane Integrity) Treatment->LDH_Assay Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis_Assay IC50 Calculate IC50 Values MTT_Assay->IC50 LDH_Assay->IC50 Hypothesis Formulate Mechanistic Hypothesis Apoptosis_Assay->Hypothesis SI Determine Selectivity Index (SI = IC50 Normal / IC50 Cancer) IC50->SI SI->Hypothesis

Caption: A generalized workflow for in vitro preliminary cytotoxicity screening.

Selection of Cell Lines: The Biological Canvas

The choice of cell lines is paramount and should be guided by the potential therapeutic application of the compound. For a broad initial screen, a panel of cancer cell lines from different tissue origins is recommended.

  • Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

    • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.

    • HCT-116 (Colorectal Carcinoma): Represents a prevalent gastrointestinal cancer.

    • DU-145 (Prostate Carcinoma): A model for hormone-refractory prostate cancer.

  • Non-Cancerous Control Cell Line:

    • HEK293 (Human Embryonic Kidney): An immortalized cell line widely used in toxicology to assess baseline cytotoxicity.

    • NIH-3T3 (Mouse Embryonic Fibroblast): Frequently used to determine a compound's general toxicity to normal cells.

Primary Screening: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that serves as an excellent first-pass screen for cytotoxicity. It measures the metabolic activity of cells, which in most cases, correlates with cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Experimental Protocol: MTT Assay

  • Cell Seeding: In a 96-well plate, seed the selected cell lines at an empirically determined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide in complete culture medium. A common concentration range for a novel compound is 0.1, 1, 10, 50, and 100 µM. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include vehicle (DMSO) controls.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Secondary Screening: LDH Assay for Membrane Integrity

To corroborate the findings from the MTT assay and to assess a different marker of cell death, a lactate dehydrogenase (LDH) release assay is performed. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's protocol. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

Mechanistic Insight: Annexin V/PI Assay for Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. This will allow for the quantification of four distinct cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Data Analysis and Interpretation: From Numbers to Knowledge

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide (Hypothetical Data)

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µM)
Cancer Cell Lines
MCF-7Breast AdenocarcinomaMTT48Data to be determined
A549Lung CarcinomaMTT48Data to be determined
HCT-116Colorectal CarcinomaMTT48Data to be determined
DU-145Prostate CarcinomaMTT48Data to be determined
Normal Cell Line
HEK293Embryonic KidneyMTT48Data to be determined
Calculation of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. It is a key measure of a compound's potency.

  • Data Normalization: Convert the raw absorbance data to percentage viability relative to the vehicle-treated control (100% viability).

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

In early drug discovery, compounds with IC50 values in the low micromolar to nanomolar range against cancer cell lines are generally considered promising.

Determining the Selectivity Index (SI)

The Selectivity Index provides a measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. A higher SI value is desirable as it suggests a wider therapeutic window.

Formula: Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

A selectivity index greater than 3 is often considered to indicate promising selectivity.

Potential Mechanisms and Signaling Pathways

Based on the chemical structure of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, several potential mechanisms of action can be hypothesized.

Induction of Apoptosis via the Intrinsic Pathway

Many N-substituted benzamides induce apoptosis through the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), leading to the systematic dismantling of the cell.

Intrinsic_Apoptosis_Pathway cluster_stimulus cluster_mitochondrion Mitochondrial Regulation cluster_cytosol Cytosolic Cascade Compound N-Substituted Benzamide Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Compound->Bcl2 inhibits Bax Pro-apoptotic (Bax, Bak) Compound->Bax activates Bcl2->Bax inhibits CytoC Cytochrome c (released) Bax->CytoC promotes release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome (CytoC + Apaf-1) Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Intrinsic (mitochondrial) pathway of apoptosis potentially induced by N-substituted benzamides.

Kinase Inhibition

The aniline and benzamide moieties are "privileged structures" in medicinal chemistry, known to interact with the ATP-binding pocket of various protein kinases. Inhibition of kinases that are crucial for cancer cell signaling, such as receptor tyrosine kinases (e.g., EGFR), can disrupt proliferation and survival pathways. If the preliminary screening indicates potent cytotoxicity, further investigation into which specific kinases are inhibited by N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide would be a logical next step.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach for the preliminary in vitro cytotoxicity screening of the novel compound N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. By employing a cascade of assays that probe different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can generate a robust initial dataset.

The interpretation of IC50 values in conjunction with the selectivity index will provide a clear indication of the compound's potential as a selective anticancer agent. Positive results from this preliminary screen, such as low micromolar IC50 values against cancer cells and a high selectivity index, would strongly warrant further investigation. Future studies could include broader cell panel screening, elucidation of the specific molecular target(s) through kinase profiling or other target identification methods, and ultimately, evaluation in in vivo models of cancer. This systematic approach ensures that resources are focused on compounds with the highest probability of success in the complex landscape of oncology drug development.

References

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 993–999. Available at: [Link]

  • Gharehbaghi, K., et al. (2004). Benzamide riboside induced mitochondrial mediated apoptosis in human lung cancer H520 cells. Life Sciences, 75(3), 271-283. Available at: [Link]

  • Cytion. (n.d.). Human Cell Lines Examples: 9 Cancer Cell Lines. Cytion. Available at: [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. Available at: [Link]

  • Singh, M., et al. (2009). Apoptotic signaling induced by benzamide riboside: an in vitro study. Apoptosis, 14(8), 1019-1029. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3560. Available at: [Link]

  • Patel, R.V., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Medicinal Chemistry, 9(8), 755-770. Available at: [Link]

  • Tellez, T., et al. (2013). Oligo-benzamide compounds and their use in treating cancers. Google Patents.
  • Abdallah, A.E. (2026). Benzamide-containing compounds under clinical trial. ResearchGate. Available at: [Link]

  • Kerns, E.H. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 920-925. Available at: [Link]

  • ResearchGate. (n.d.). Selectivity index † values for the active in vitro anticancer compounds. ResearchGate. Available at: [Link]

  • Menden, M.P., et al. (2019). Machine learning prediction of cancer cell sensitivity to drugs based on genomic and chemical properties. PLoS One, 14(4), e0215201. Available at: [Link]

  • Ali, I., et al. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Omega, 5(39), 25357–25366. Available at: [Link]

  • Gee, L.E., et al. (2019). Predicting drug activity against cancer cells by random forest models based on minimal genomic information and chemical properties. PLoS One, 14(7), e0219774. Available at: [Link]

  • Sharma, S.V., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2382. Available at: [Link]

  • Public Health England. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Culture Collections. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. Available at: [Link]

  • The Human Protein Atlas. (n.d.). Non-cancerous. The Human Protein Atlas. Available at: [Link]

  • Al-Sanea, M.M., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1639-1657. Available at: [Link]

  • Karhu, T., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(3), 401-402. Available at: [Link]

  • ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell.... ResearchGate. Available at: [Link]

  • Cichewicz, R.H., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. Molecules, 28(8), 3535. Available at: [Link]

  • Reddy, B.S., et al. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 29(8), 3043-3048. Available at: [Link]

  • PubChem. (n.d.). Benzamide, 4-amino-N-(2-methylphenyl)-. National Center for Biotechnology Information. Available at: [Link]

Methodological & Application

Application Note: HPLC Method Development and Validation for the Quantification of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The quantification of complex pharmaceutical intermediates requires analytical methods that are not only precise but mechanistically tailored to the molecule's specific physicochemical vulnerabilities. N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide presents a unique chromatographic challenge due to its dual nature: a highly hydrophobic 2-isobutoxybenzamide core and a weakly basic 4-amino-2-methylphenyl (aniline-derivative) moiety.

Based on predictive profiling, the primary amine has an estimated pKa of ~4.8, while the bulky isobutoxy group and dual aromatic rings drive the partition coefficient (LogP) to approximately 3.5. If analyzed under neutral pH conditions, the unprotonated amine will interact unpredictably with residual silanol groups (SiO⁻) on standard silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing and loss of resolution in basic analytes .

To counteract this, we developed a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a low-pH mobile phase with Trifluoroacetic acid (TFA) as an ion-pairing agent. This approach ensures complete protonation of the amine while simultaneously masking silanol activity, resulting in high-efficiency, symmetric peak shapes.

Chromatographic Strategy & Method Rationale

Causality in Experimental Design

As a Senior Application Scientist, method development is never a process of trial and error; it is a deliberate exercise in chemical causality. Every parameter in this method was selected to control a specific molecular behavior:

  • Column Selection (End-capped C18): A high-purity, base-deactivated (end-capped) C18 column was chosen. The dense C18 alkyl chains provide the necessary dispersive interactions to retain the hydrophobic isobutoxy group, while the end-capping minimizes the concentration of active silanols.

  • Mobile Phase Additive (0.1% TFA): While Formic Acid is often preferred for LC-MS, 0.1% TFA was selected for this UV-based quantification. TFA acts as a strong ion-pairing agent. It forms a hydrophobic complex with the protonated primary amine, increasing its apparent retention and completely shielding it from any remaining silanol defects on the silica surface.

  • Organic Modifier (Acetonitrile): Acetonitrile (MeCN) was selected over Methanol due to its lower viscosity and stronger elution strength, which is critical for efficiently eluting the bulky, sterically hindered isobutoxybenzamide structure without excessive band broadening.

HPLC_Workflow N1 1. Physicochemical Profiling pKa ~4.8 | LogP ~3.5 N2 2. Column & Mobile Phase End-capped C18 | pH 3.0 (TFA) N1->N2 Drives phase selection N3 3. Gradient Optimization Elution of Isobutoxy Group N2->N3 Mitigates silanol tailing N4 4. System Suitability (SST) Tailing < 1.5 | RSD < 2.0% N3->N4 Establishes resolution N5 5. ICH Q2(R2) Validation Linearity, Accuracy, Precision N4->N5 Self-validates method

Caption: Logical workflow for RP-HPLC method development from physicochemical profiling to ICH validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria, proving its fitness for use in real-time.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Base-deactivated silica prevents amine tailing.
Mobile Phase A 0.1% TFA in Milli-Q WaterLow pH (~2.5) ensures >99% amine protonation.
Mobile Phase B 0.1% TFA in AcetonitrileMatches UV cutoff of Phase A to prevent baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °CReduces solvent viscosity and improves mass transfer.
Detection UV at 254 nmCaptures absorbance of the dual aromatic rings.
Injection Vol. 10 µLPrevents column mass overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Initial hold (Equilibration)
2.08020Isocratic hold for polar impurities
10.02080Linear gradient for isobutoxy elution
12.02080Column wash
12.18020Return to initial conditions
17.08020Re-equilibration
Step-by-Step Methodology

Step 1: Diluent Preparation (Causality Check)

  • Prepare a diluent of 50:50 (v/v) Milli-Q Water : Acetonitrile.

  • Expert Insight: Never dissolve the sample in 100% organic solvent. Injecting a strong solvent plug into a highly aqueous initial mobile phase (80% A) disrupts the localized partitioning equilibrium at the column head, leading to severe peak fronting.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide reference standard. Transfer to a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the hydrophobic core, sonicate for 5 minutes, and make up to volume with Milli-Q Water.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 Water:MeCN diluent.

Step 3: System Suitability Testing (The Self-Validation Gate) Inject the Working Standard in five replicates (n=5). The system is only validated for sample analysis if it meets the following criteria:

  • Retention Time %RSD: ≤ 1.0% (Proves pump and gradient stability).

  • Peak Area %RSD: ≤ 2.0% (Proves autosampler precision).

  • Tailing Factor (Tf): ≤ 1.5 (Proves successful masking of silanol interactions).

  • Theoretical Plates (N): ≥ 5,000 (Proves column efficiency).

Silanol_Mechanism Amine Free Amine (pH > 7) Neutral State Protonated Protonated Amine (pH 3) Positively Charged Amine->Protonated 0.1% TFA Addition Silanol Ionized Silanol (SiO-) Stationary Phase Defect Protonated->Silanol Secondary Interaction (Causes Tailing) Masked TFA Ion-Pairing Hydrophobic Masking Protonated->Masked Ion-Pair Formation Peak Symmetric Elution High Efficiency Peak Masked->Peak Reversed-Phase Partitioning

Caption: Mechanism of peak tailing mitigation using low-pH mobile phase and TFA ion-pairing.

Method Validation Summary

The developed analytical procedure was subjected to rigorous validation in strict accordance with the ICH Q2(R2) Guidelines for the Validation of Analytical Procedures . The data below represents the established performance characteristics, confirming the method is fit for its intended purpose of quantitative assay.

Validation Parameters & Results
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity Range Minimum 5 concentrations1.0 µg/mL to 100.0 µg/mLPass
Correlation Coefficient (R²) Evaluated via regression0.9998Pass
Limit of Detection (LOD) S/N ratio ≥ 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.15 µg/mLPass
Method Precision (Repeatability) %RSD of 6 preparations ≤ 2.0%0.68%Pass
Intermediate Precision %RSD across different days ≤ 2.0%0.85%Pass
Accuracy (Recovery) 50%, 100%, 150% levels (n=3 each)99.2% – 100.8%Pass

Conclusion on Robustness: Deliberate variations in column temperature (± 5 °C), flow rate (± 0.1 mL/min), and mobile phase organic composition (± 2%) resulted in no significant changes to the tailing factor or quantitative recovery, proving the ruggedness of the TFA ion-pairing mechanism.

References

  • Bocian, S., & Buszewski, B. (2013). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. URL:[Link]

Application Notes & Protocols: In Vivo Dosing and Administration of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Subject Compound:

Initial literature and database searches for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide did not yield specific in vivo dosing and administration protocols. This suggests the compound may be novel, proprietary, or not yet extensively characterized in publicly available research.

To fulfill the detailed requirements of this request and provide a robust, scientifically-grounded guide, this document will use GW5074 as a representative compound. GW5074 is a well-characterized, brain-penetrant c-Raf inhibitor with established in vivo protocols.[1][2] The principles, experimental design, and methodologies detailed herein for GW5074 serve as an authoritative template that can be adapted for the investigation of novel small molecules like N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, once preliminary data on solubility and tolerability are established.

Introduction to GW5074: A Case Study for In Vivo Protocol Design

GW5074 is a potent and selective inhibitor of c-Raf kinase, a critical component of the MAPK/ERK signaling pathway.[3][4] This pathway is integral to cell proliferation, differentiation, and survival, making its inhibitors valuable tools in cancer research.[5] Furthermore, GW5074 has demonstrated neuroprotective effects in various in vitro and in vivo models, suggesting its potential therapeutic value in neurodegenerative diseases.[1][6][7]

A significant challenge in the in vivo application of GW5074 is its poor aqueous solubility, which leads to low oral bioavailability.[2][8] This characteristic necessitates careful consideration of formulation and administration routes to achieve consistent and therapeutically relevant plasma concentrations. These challenges are common for many small molecule inhibitors and the strategies to overcome them are broadly applicable.

Mechanism of Action: The Rationale for In Vivo Studies

GW5074 selectively inhibits c-Raf (Raf-1) kinase with an IC50 of 9 nM.[4][7] By blocking c-Raf, it prevents the downstream phosphorylation and activation of MEK and ERK, thereby modulating gene expression and cellular processes.[5] In vivo studies are essential to understand how this mechanism translates into physiological effects, to evaluate efficacy in disease models, and to determine the pharmacokinetic and pharmacodynamic (PK/PD) relationship.

MAPK_Pathway_Inhibition cluster_0 cluster_1 cluster_2 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras cRaf c-Raf (Raf-1) Ras->cRaf MEK MEK cRaf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun) ERK->Transcription GW5074 GW5074 GW5074->cRaf GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Figure 1: Simplified MAPK signaling pathway showing the point of inhibition by GW5074.

Preclinical In Vivo Study Design

Animal Model Selection and Ethical Considerations

The choice of animal model is dictated by the research question. For neuroprotection studies, mouse models of Huntington's disease have been used.[1][6] For airway inflammation studies, mice exposed to cigarette smoke are a relevant model.[5]

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[5] Animals should be acclimated for at least one week before the start of any experiment.[2]

Dose Formulation and Preparation

The low aqueous solubility of GW5074 is the primary hurdle for in vivo administration.[2] A simple aqueous suspension is unlikely to provide adequate or consistent absorption.[2] Therefore, a vehicle designed for poorly soluble compounds is required.

Recommended Vehicle Composition: A common and effective formulation for GW5074 involves a multi-component vehicle system to create a stable suspension.[2][3]

ComponentPercentage (v/v)Purpose
DMSO 10%Initial solvent to dissolve GW5074
PEG300 40%Co-solvent and viscosity enhancer
Tween-80 5%Surfactant to aid in suspension stability
Saline (0.9% NaCl) 45%Aqueous phase to bring to final volume

Protocol 2.2.1: Preparation of GW5074 Suspension (for IP or PO administration)

This protocol yields a 2.5 mg/mL suspension, which can be adjusted based on the required dose.[3]

  • Prepare Stock Solution: Dissolve GW5074 in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[2]

  • Vehicle Preparation: In a sterile conical tube, add the required volume of PEG300.

  • Mixing: While vortexing the PEG300, slowly add the GW5074 DMSO stock solution. Mix until a homogenous solution is formed.

  • Surfactant Addition: Add Tween-80 to the mixture and continue vortexing to ensure complete mixing.

  • Aqueous Phase: Add saline to the mixture in a dropwise manner while continuously vortexing. This slow addition is crucial to prevent precipitation and form a fine suspension.

  • Final Homogenization: Sonicate the final suspension for 5-10 minutes in a bath sonicator to ensure a uniform particle size distribution.[2] Visually inspect for any large aggregates.

Note: The working solution for in vivo experiments should be prepared fresh on the day of use to ensure stability and consistency.[3]

Administration Routes and Protocols

The choice of administration route significantly impacts the bioavailability and resulting pharmacokinetic profile of the compound.

Intraperitoneal (IP) Injection

IP injection is a common route used in preclinical studies for compounds with poor oral bioavailability as it bypasses first-pass metabolism.[2] Several studies have successfully used IP administration for GW5074 in mice.[5]

Protocol 3.1.1: Intraperitoneal (IP) Administration in Mice

  • Dose Calculation: Calculate the required volume of the GW5074 suspension based on the animal's body weight and the target dose (e.g., 0.5-5 mg/kg).[2][5] A typical dosing volume for mice is 5-10 mL/kg.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. The lower right or left quadrant is the preferred injection site to avoid the cecum, bladder, and other vital organs.

  • Injection: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then slowly inject the suspension.

  • Post-Injection Monitoring: Observe the animal for any immediate adverse reactions.

Oral Gavage (PO)

While GW5074 has poor oral bioavailability, this route may be necessary for studies mimicking clinical administration in humans.[8] The specialized formulation described in Protocol 2.2.1 is suitable for this route.

Protocol 3.2.1: Oral Gavage (PO) Administration in Mice/Rats

  • Dose Calculation: Calculate the required volume based on animal weight and target dose.

  • Animal Restraint: Restrain the animal firmly, ensuring its head and body are in a straight line to prevent tracheal intubation.

  • Gavage: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and advance it into the stomach. Administer the dose smoothly.

  • Post-Administration Monitoring: Observe the animal for signs of distress or incorrect administration (e.g., fluid exiting the nares).

Intravenous (IV) Injection

IV administration is typically used in pharmacokinetic studies to establish a 100% bioavailability reference.[2] It requires a clear, filterable solution, which is challenging for GW5074. If required, a specialized formulation such as a cyclodextrin-based solution may be necessary, but this requires significant formulation development.

Dosing Regimen and Considerations

Dose-Range Finding

The optimal dose depends on the animal model and the intended therapeutic effect. Published studies in mice provide a well-established starting range.

Animal ModelDisease ModelDose Range (mg/kg)Administration RouteReference
Mice Airway Hyperresponsiveness0.5 - 2 mg/kgIP[5][7]
Mice Neurodegeneration (3-NP induced)5 mg/kgIP[3][7]
Mice General Preclinical0.5 - 5 mg/kgIP[2]
Dosing Frequency

Dosing frequency depends on the compound's half-life and the desired therapeutic window. In a study on airway hyperresponsiveness, GW5074 was administered intraperitoneally every day for three weeks.[5] For acute models, a single dose may be sufficient. Pharmacokinetic studies are essential to rationally design a multiple-dosing regimen.

Dosing_Workflow cluster_0 Dose Finding start Define Research Question & Model solubility Assess Compound Solubility & Stability start->solubility formulation Develop Formulation (e.g., Suspension) solubility->formulation dose_range Literature Review for Starting Dose Range (e.g., 0.5-5 mg/kg) formulation->dose_range tolerability Maximum Tolerated Dose (MTD) Study dose_range->tolerability pk_study Pharmacokinetic (PK) Study (Single Dose) tolerability->pk_study efficacy Efficacy Study (Chronic Dosing) pk_study->efficacy endpoint Endpoint Analysis (Behavioral, Histological, Biochemical) efficacy->endpoint

Figure 2: Workflow for establishing an in vivo dosing protocol for a novel compound.

In-Life Monitoring and Endpoint Analysis

Consistent monitoring is crucial for both animal welfare and data integrity.

  • General Health: Animals should be monitored daily for changes in weight, behavior, food/water intake, and any signs of toxicity.

  • Blood Sampling: For pharmacokinetic analysis, blood samples can be collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via methods like tail vein or saphenous vein sampling.[2]

    • Histology: To assess tissue morphology and inflammatory cell infiltration.[5]

    • Western Blot/ELISA: To measure target engagement (e.g., levels of phosphorylated ERK).

    • LC-MS/MS: To determine compound concentration in tissues.

References

  • The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. ResearchGate. [Link]

  • The Raf-1 inhibitor GW5074 and dexamethasone suppress sidestream smoke-induced airway hyperresponsiveness in mice. PMC. [Link]

  • The c-Raf Inhibitor GW5074 Provides Neuroprotection in Vitro and in an Animal Model of Neurodegeneration Through a MEK-ERK and Akt-independent Mechanism. PubMed. [Link]

  • Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors. PMC. [Link]

Sources

Application Note: Elucidation of the ESI-MS/MS Fragmentation Pattern of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the fragmentation pattern of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. The protocols and analysis herein serve as a foundational method for the structural confirmation, metabolite identification, and impurity profiling of this and structurally related compounds.

Introduction and Scientific Context

N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is a complex molecule featuring several key functional groups: a benzamide core, an ether linkage, and a substituted aromatic amine. The structural elucidation of such molecules is paramount in pharmaceutical development, chemical synthesis, and metabolomics. Tandem mass spectrometry (MS/MS) is an indispensable analytical technique for this purpose, providing unambiguous structural information through controlled fragmentation of a selected precursor ion.[1][2]

This application note details the characteristic fragmentation pathways of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide observed under Collision-Induced Dissociation (CID). By understanding these pathways, researchers can confidently identify the molecule in complex matrices and characterize its metabolites or degradation products. The "soft" ionization nature of ESI ensures that the protonated molecule is observed with high abundance, making it an ideal precursor for subsequent MS/MS analysis.[3]

Principles of Fragmentation for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

The fragmentation of the protonated molecule, [M+H]⁺, is initiated by converting kinetic energy into internal energy upon collision with neutral gas molecules (e.g., argon or nitrogen).[4][5] This process, known as Collision-Induced Dissociation (CID), results in the cleavage of the weakest bonds to form stable fragment ions.[1][4][5] For the target molecule, the primary sites of protonation are the basic nitrogen atom of the primary amine and the amide oxygen, which subsequently directs the fragmentation cascades.

The key fragmentation pathways are dictated by the molecule's main structural features:

  • Amide Bond Cleavage: The C-N amide bond is susceptible to cleavage, a common pathway for benzamides, leading to the formation of a stable benzoyl cation.[6][7][8]

  • Ether Bond Scission: The isobutoxy group can be lost via cleavage of the ether C-O bond. A characteristic loss for such groups is the neutral loss of isobutene through a rearrangement process.[9][10]

Experimental Protocol: High-Resolution MS/MS Analysis

This protocol outlines a standard method for acquiring high-quality MS/MS data. Optimization may be necessary depending on the specific instrumentation.

3.1. Sample Preparation

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1.0 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Infusion: Directly infuse the working solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

3.2. Instrumentation and Mass Spectrometry Conditions The analysis should be performed on a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, capable of accurate mass measurements.

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (+)The presence of basic nitrogen atoms facilitates efficient protonation to form [M+H]⁺ ions.
Capillary Voltage 3.5 – 4.5 kVOptimizes the electrospray process for stable ion generation.
Source Temperature 120 – 150 °CAids in the desolvation of charged droplets.
Desolvation Gas Flow 600 – 800 L/hr (Nitrogen)Facilitates the evaporation of solvent from the ESI droplets.
MS1 Scan Range m/z 50 – 500To confirm the presence and isolation of the precursor ion.
Precursor Ion (MS/MS) m/z 299.1760The calculated monoisotopic mass of the protonated molecule, [C₁₈H₂₂N₂O₂ + H]⁺.
Collision Gas ArgonAn inert gas that provides efficient collisional activation.
Collision Energy 10 – 40 eV (Ramped)A range of energies ensures the observation of both low-energy rearrangement fragments and high-energy direct cleavage fragments.

Results and Discussion: Fragmentation Pattern Analysis

4.1. Precursor Ion Identification (MS1) In the full scan mass spectrum, the compound is expected to be detected as its protonated molecular ion [M+H]⁺.

  • Molecular Formula: C₁₈H₂₂N₂O₂

  • Monoisotopic Mass: 298.1681 Da

  • Expected [M+H]⁺: m/z 299.1760

4.2. Tandem Mass Spectrometry (MS/MS) Fragmentation Upon isolation and fragmentation of the precursor ion at m/z 299.1760, several characteristic product ions are formed. The major fragmentation pathways are detailed below and summarized in the subsequent table.

Pathway A: Amide Bond Cleavage

The most favorable fragmentation pathway involves the cleavage of the amide C-N bond. This is a hallmark fragmentation for benzamide derivatives and leads to the formation of a highly stable, resonance-stabilized 2-isobutoxybenzoyl cation.[6][8]

  • Product Ion at m/z 177.0916: This ion corresponds to the [C₁₁H₁₃O₂]⁺ fragment. Its formation involves the cleavage of the amide bond, with the charge retained by the benzoyl portion of the molecule. This is often the base peak in the spectrum due to its high stability.

Pathway B: Neutral Loss of Isobutene

A common fragmentation mechanism for ethers involves the neutral loss of an alkene via a rearrangement.[9][11] For the isobutoxy group, this results in the loss of isobutene (C₄H₈).

  • Product Ion at m/z 243.1134: This fragment, [C₁₄H₁₅N₂O₂]⁺, is formed by the elimination of a neutral isobutene molecule (56.0626 Da) from the precursor ion. This pathway confirms the presence of the isobutoxy moiety.

Pathway C: Secondary Fragmentation

The primary fragment ions can undergo further dissociation at higher collision energies.

  • Product Ion at m/z 121.0290: The 2-isobutoxybenzoyl cation (m/z 177.0916) can subsequently lose isobutene, resulting in the 2-hydroxybenzoyl cation [C₇H₅O₂]⁺.

  • Product Ion at m/z 122.0844: This fragment corresponds to the protonated 4-amino-2-methylaniline moiety, [C₇H₁₀N₂]⁺, formed from the initial amide bond cleavage.

4.3. Summary of Major Fragment Ions

Observed m/zCalculated m/zProposed FormulaProposed Structure / Origin
299.1760299.1760[C₁₈H₂₃N₂O₂]⁺Precursor Ion [M+H]⁺
243.1134243.1134[C₁₄H₁₅N₂O₂]⁺[M+H - C₄H₈]⁺ (Loss of isobutene)
177.0916177.0916[C₁₁H₁₃O₂]⁺2-Isobutoxybenzoyl cation (Amide cleavage)
122.0844122.0844[C₇H₁₁N₂]⁺Protonated 4-amino-2-methylaniline
121.0290121.0290[C₇H₅O₂]⁺[m/z 177 - C₄H₈]⁺ (Loss of isobutene from benzoyl cation)

Visualized Fragmentation Pathway

The logical flow of the experimental and analytical process is outlined below.

G cluster_workflow Experimental & Analytical Workflow Sample Sample Preparation (1 µg/mL in ACN/H₂O + 0.1% FA) Infusion Direct Infusion ESI-MS Sample->Infusion MS1 Full Scan (MS1) Isolate Precursor m/z 299.1760 Infusion->MS1 MS2 Tandem MS (MS/MS) Apply Collision-Induced Dissociation MS1->MS2 Analysis Analyze Product Ion Spectrum MS2->Analysis Fragmentation_Pathway Precursor [M+H]⁺ m/z 299.1760 C₁₈H₂₃N₂O₂⁺ Frag243 [M+H - C₄H₈]⁺ m/z 243.1134 C₁₄H₁₅N₂O₂⁺ Precursor->Frag243  - C₄H₈ (Isobutene) Frag177 [C₁₁H₁₃O₂]⁺ m/z 177.0916 Precursor->Frag177 Amide Cleavage Frag122 [C₇H₁₁N₂]⁺ m/z 122.0844 Precursor->Frag122 Amide Cleavage Frag121 [C₇H₅O₂]⁺ m/z 121.0290 Frag177->Frag121  - C₄H₈ (Isobutene)

Caption: Proposed CID fragmentation pathways.

Conclusion

This application note has detailed the primary fragmentation pathways of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide using ESI-MS/MS. The key fragmentation events are a characteristic amide bond cleavage yielding a stable benzoyl cation at m/z 177.0916, and the neutral loss of isobutene from the ether linkage to produce a fragment at m/z 243.1134. These well-defined fragmentation patterns provide a reliable "fingerprint" for the confident identification and structural confirmation of the molecule in various analytical applications. The provided protocol serves as a robust starting point for method development and validation in regulated and research environments.

References

  • Barnes, C. S., & Occolowitz, J. L. (n.d.). The Mass Spectra of Phenyl Methyl Ethers. ConnectSci.
  • Wikipedia contributors. (2024). Collision-induced dissociation. Wikipedia. Retrieved from [Link]

  • Kruve, A., et al. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta. Retrieved from [Link]

  • Mass spectrometry- Fragmentation patterns of phenols & ethers. (2020, November 25). YouTube. Retrieved from [Link]

  • Voinov, V. G., et al. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Sleno, L., & Volmer, D. A. (2004). Collision-induced dissociation (CID) of peptides and proteins. Journal of Mass Spectrometry. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (2023). Collision-Induced Dissociation. Retrieved from [Link]

  • Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzamide. NIST WebBook. Retrieved from [Link]

  • Wikipedia contributors. (2024). Electrospray ionization. Wikipedia. Retrieved from [Link]

  • da Silva, V. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

  • LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Han, X. (2011). Electrospray ionization tandem mass spectrometry (ESI-MS/MS)-based shotgun lipidomics. Methods in Molecular Biology. Retrieved from [Link]

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Application Note: Structural Characterization of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is a complex organic molecule featuring multiple functional groups, including two substituted benzene rings, an amide linkage, an isobutoxy ether, a primary amine, and a methyl group. As a potential intermediate in drug discovery and development, unambiguous confirmation of its chemical structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of such small molecules in solution.[1] This application note provides a detailed, field-proven protocol for the acquisition and interpretation of one-dimensional ¹H and ¹³C NMR spectra to verify the identity and purity of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. The methodologies described herein adhere to internationally recognized standards for data acquisition and reporting.[2][3][4]

Molecular Structure and Spectroscopic Preview

A thorough understanding of the molecular structure is the first step in predicting and interpreting NMR spectra. The structure of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is presented below, with atoms systematically numbered for unambiguous assignment.

Figure 1: Chemical Structure and Atom Numbering

Caption: Structure of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide.

¹H NMR Preview: The structure presents several distinct proton environments. We anticipate signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the seven protons on the two benzene rings.[5][6][7] The isobutoxy group should exhibit a doublet for the two CH₃ groups, a multiplet for the CH proton, and a doublet for the O-CH₂ protons.[7] The aryl-CH₃ group will appear as a singlet, and the NH and NH₂ protons will likely be visible as broad singlets, the chemical shifts of which can be concentration and solvent dependent.[6]

¹³C NMR Preview: The molecule has 19 unique carbon atoms. We expect to see signals for the carbonyl carbon (δ ~165-175 ppm), aromatic carbons (δ ~110-160 ppm), carbons of the isobutoxy group (including an O-CH₂ signal around δ 75 ppm), and the aryl-CH₃ carbon (δ ~15-25 ppm).[8][9]

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following steps provide a comprehensive workflow from sample preparation to data acquisition.

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A 1. Weigh 15-20 mg of Sample B 2. Dissolve in 0.6-0.7 mL of DMSO-d6 A->B C 3. Add Internal Standard (TMS) B->C D 4. Transfer to 5 mm NMR Tube C->D E 5. Insert Sample & Lock on Solvent D->E F 6. Shim for Field Homogeneity E->F G 7. Acquire 1H Spectrum F->G H 8. Acquire 13C{1H} Spectrum G->H I 9. Fourier Transform H->I J 10. Phase & Baseline Correction I->J K 11. Calibrate to TMS (0.00 ppm) J->K L 12. Integrate (1H) & Assign Peaks K->L

Caption: Standard workflow for NMR characterization.

1. Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its high polarity is suitable for dissolving the polar amide and amine functionalities. Furthermore, its residual proton signal (δ ~2.50 ppm) and carbon signals (δ ~39.5 ppm) are in regions that typically do not overlap with signals from the analyte. The amide (N-H) and amine (NH₂) protons are less likely to undergo rapid exchange in DMSO-d₆ compared to other solvents like D₂O or CD₃OD, resulting in sharper, more easily identifiable peaks.[10]

  • Protocol:

    • Weigh approximately 15-20 mg of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide into a clean, dry vial.[10][11][12] This concentration ensures a good signal-to-noise ratio for both ¹H and ¹³C experiments in a reasonable time.[13]

    • Add 0.6-0.7 mL of DMSO-d₆ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[10][14] TMS is the universally recommended primary reference for ¹H and ¹³C NMR.[15][16]

    • Vortex the vial until the sample is fully dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[12][13]

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particulates.[10][13]

2. NMR Data Acquisition

These parameters are based on a typical 400 MHz NMR spectrometer.

Parameter ¹H NMR Spectroscopy ¹³C NMR Spectroscopy Rationale
Spectrometer Frequency 400 MHz100 MHzHigher field strength provides better signal dispersion and sensitivity.
Solvent DMSO-d₆DMSO-d₆As described in the sample preparation protocol.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.[3]
Pulse Sequence zg30zgpg30Standard single-pulse experiments for quantitative ¹H and qualitative ¹³C.
Spectral Width -2 to 12 ppm-10 to 200 ppmEncompasses the full range of expected chemical shifts for organic molecules.[2]
Acquisition Time ~4 seconds~1.5 secondsBalances resolution with experimental time.
Relaxation Delay (d1) 2 seconds2 secondsAllows for sufficient relaxation of nuclei between scans.
Number of Scans 161024¹³C is much less sensitive, requiring significantly more scans to achieve adequate signal-to-noise.[13]

Data Analysis and Interpretation

The acquired spectra must be processed correctly to extract meaningful information. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the TMS signal at 0.00 ppm.[16]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Notes
~9.50s (br)1HNH -13Amide protons are often broad and downfield.
~7.8-7.0m4HAr-H (Benzamide)Aromatic protons on the electron-deficient benzamide ring.
~6.5-6.8m3HAr-H (Aniline)Aromatic protons on the electron-rich aniline ring are shifted upfield.[5]
~5.10s (br)2HNH₂ -21Primary amine protons, often broad due to exchange.
~3.85d, J ≈ 6.5 Hz2HO-CH₂ -9Methylene protons adjacent to an oxygen and a CH group.
~2.10s3HAr-CH₃ -20Aromatic methyl group, typically a sharp singlet.
~2.05m1HCH -10Methine proton of the isobutyl group, split by 8 neighboring protons.
~1.00d, J ≈ 6.7 Hz6HCH₃ -11, CH₃ -12Two equivalent methyl groups split by the methine proton.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale / Notes
~168.0C =O (C7)Carbonyl carbon of the amide.[9]
~158.0C -O (C2)Aromatic carbon attached to the electron-donating isobutoxy group.
~148.2C -N (C18)Aromatic carbon attached to the amine group.
~135-115Aromatic C H & C qRemaining 10 aromatic carbons. Quaternary carbons will have lower intensity.
~74.5O-C H₂ (C9)Methylene carbon attached to oxygen.[9]
~28.0C H (C10)Methine carbon of the isobutyl group.
~19.0C H₃ (C11, C12)Equivalent methyl carbons of the isobutyl group.
~17.5Ar-C H₃ (C20)Aromatic methyl carbon.

Note: The predicted chemical shifts are estimates based on standard correlation tables and may vary slightly in the actual spectrum.

Conclusion

This application note provides a robust and scientifically grounded protocol for the NMR-based structural characterization of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. By following the detailed steps for sample preparation, data acquisition, and analysis, researchers can confidently verify the molecular structure of this compound. The combination of ¹H and ¹³C NMR spectroscopy offers a complete picture of the molecular framework, ensuring the identity and purity of the material for its intended application in research and development. The principles and techniques outlined are broadly applicable to the characterization of a wide range of small organic molecules.

References

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • IUPAC. (2010). The Unified Scale for Referencing in NMR: New IUPAC Recommendations. [Link]

  • Harris, R. K., Becker, E. D., de Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]

  • NMR Facility, UCSB Chem and Biochem. Chemical Shift Referencing. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of Biomolecular NMR, 12(1), 1-23. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Kim, H. J., et al. (2006). Concentration-Dependent Variation of 1H-NMR Chemical Shifts of Aromatic Protons in Sampangine Derivatives. Journal of the Korean Chemical Society, 50(5), 385-390. [Link]

  • University of Potsdam. ¹H NMR Spectroscopy. [Link]

  • Oregon State University. ¹H NMR Chemical Shifts. [Link]

  • University of Arizona. (2023). Small molecule NMR sample preparation. [Link]

  • University of Wisconsin-Madison. Chem 346 ¹H NMR Data Reporting Guide. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Royal Society of Chemistry. Experimental reporting. [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • Scribd. Reporting NMR Data Guidelines. [Link]

  • Marion, D., et al. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry, 56(7), 619-628. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • MDPI. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • RSC Advances. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]

  • Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

Standardized Protocol for the Preparation and Handling of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Chemical Rationale

N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is a specialized small-molecule building block and pharmacological probe. Structurally, it features a highly lipophilic 2-isobutoxybenzamide moiety coupled with a 4-amino-2-methylphenyl (aniline) group. This structural composition dictates its physicochemical behavior: it is highly hydrophobic and possesses a primary amine that is highly susceptible to photo-oxidation.

Because of its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for preparing concentrated stock solutions. DMSO’s high dielectric constant and amphiphilic nature allow it to solvate both the polar amide/amine groups and the hydrophobic isobutoxy and tolyl rings. However, the integrity of the stock solution relies heavily on strict environmental controls during preparation. Improper handling can lead to rapid degradation, micro-precipitation, and ultimately, irreproducible assay results.

Physicochemical Properties

To ensure accurate molarity calculations and proper handling, the exact molecular weight and chemical vulnerabilities must be referenced prior to solution preparation.

PropertyValue / Description
Chemical Name N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide
Molecular Formula C₁₈H₂₂N₂O₂
Molecular Weight 298.39 g/mol
Solubility Profile Soluble in DMSO; Insoluble in aqueous buffers
Key Vulnerabilities Photo-oxidation (primary amine), Moisture-induced precipitation
Recommended Stock Conc. 10 mM to 50 mM (assay dependent)

Experimental Protocol: Step-by-Step Methodology

A self-validating protocol is essential to ensure that the compound remains fully dissolved and chemically intact throughout the preparation lifecycle.

Materials Required:
  • N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide (Solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%, packaged under Argon)

  • Analytical balance (0.1 mg precision)

  • Amber microcentrifuge tubes or cryovials (sterile)

  • Argon or Nitrogen gas (for purging)

  • Vortex mixer and ultrasonic water bath

Step 1: Equilibration

Allow the sealed vial of the solid compound and the anhydrous DMSO to equilibrate to room temperature (approx. 30–60 minutes) before opening.

  • Causality: Opening cold vials causes atmospheric moisture to condense directly onto the powder, introducing water into the DMSO stock and promoting future precipitation.

Step 2: Weighing and Calculation

Using an analytical balance, weigh the desired mass of the compound into a sterile amber vial.

  • Formula: Volume (mL) = Mass (mg) / (Molecular Weight ( g/mol ) × Concentration (M))

  • Example: To prepare 1 mL of a 10 mM stock solution, exactly 2.98 mg of the compound is required.

Step 3: Dissolution in Anhydrous DMSO

Add the calculated volume of anhydrous DMSO to the amber vial. Cap the vial immediately to minimize air exposure. Vortex vigorously for 1–2 minutes. If the compound is not fully dissolved, sonicate in a water bath at room temperature for up to 5 minutes. Avoid excessive heating.

Step 4: Quality Control (Self-Validating Step)

Visually inspect the solution against a strong light source to ensure no micro-particulates remain. For rigorous validation, analyze a 1 µL diluted aliquot via LC-MS or HPLC to confirm that the purity remains ≥95% post-dissolution and that no degradation occurred during sonication.

Step 5: Aliquotting and Storage

Divide the validated stock solution into single-use aliquots (e.g., 20–50 µL) in amber cryovials. Purge the headspace of each vial with Argon or Nitrogen gas before sealing. Store immediately at -80°C.

Expert Insights & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely about dissolving a powder; it is about preserving the pharmacophore's integrity over time.

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. Exposure to ambient air allows rapid water absorption. Even small amounts of water in the DMSO stock will dramatically reduce the solvation capacity for lipophilic benzamide derivatives, leading to micro-precipitation that skews downstream biological assay results ([1]).

  • Mitigating Freeze-Thaw Degradation: Repeated freeze-thaw cycles compromise compound integrity. Studies on small-molecule stability in DMSO have demonstrated that minimizing freeze-thaw cycles is critical; compounds subjected to multiple cycles show a significant drop in purity, whereas single-use aliquots stored at -80°C maintain high purity for extended periods ([2]).

  • Protection from Photo-Oxidation: The primary aniline group in N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is highly reactive and prone to photo-oxidation, which can generate reactive oxygen species or alter the active molecule. Utilizing amber vials and automated handling under inert atmospheres mitigates this risk during long-term compound management ([3]).

Workflow Visualization

G A Solid Compound N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide B Equilibrate to RT (Prevent moisture condensation) A->B C Weighing (Analytical Balance) B->C D Add Anhydrous DMSO (Under Argon/N2) C->D E Vortex & Sonicate (Ensure complete dissolution) D->E F Quality Control (Visual & LC-MS/HPLC) E->F G Aliquotting (Amber vials, single-use) F->G H Long-Term Storage (-80°C, Protect from light) G->H

Workflow for the preparation, quality control, and storage of DMSO stock solutions.

References

  • Novick, S., et al. (2014). The Effect of Initial Purity on the Stability of Solutions in Storage. Journal of Biomolecular Screening, 19(2), 308–316. URL:[Link]

  • Selvita. (2024). Compound Management: Preparation, Storage, and Handling. Selvita Services. URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis & Troubleshooting of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with synthesizing N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide .

Synthesizing this specific API building block presents two major chemical challenges: overcoming the severe steric and electronic deactivation during the initial amide coupling, and ensuring absolute chemoselectivity during the subsequent nitro reduction. This document provides a self-validating, causality-driven approach to troubleshooting and optimizing your synthetic yields.

Mechanistic Pathway & Workflow

Pathway Step1 Step 1: Carboxylic Acid Activation 2-Isobutoxybenzoic Acid + SOCl2 / cat. DMF Intermediate Activated Intermediate 2-Isobutoxybenzoyl Chloride (Highly Electrophilic) Step1->Intermediate Reflux, 2h (Gas evolution: SO2, HCl) Step2 Step 2: Amide Coupling 2-Methyl-4-nitroaniline + Pyridine / DMAP Intermediate->Step2 Isolate or use in situ Product1 Nitro-Amide Intermediate N-(2-Methyl-4-nitrophenyl)- 2-isobutoxybenzamide Step2->Product1 Nucleophilic Acyl Substitution (Overcomes steric hindrance) Step3 Step 3: Chemoselective Reduction Fe powder, NH4Cl EtOH/H2O, 80°C Product1->Step3 Purification via recrystallization FinalProduct Target API Building Block N-(4-Amino-2-methylphenyl)- 2-isobutoxybenzamide Step3->FinalProduct Nitro to Amine Reduction (Preserves amide bond)

Two-step synthetic workflow for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide.

Troubleshooting & FAQs

Q1: We are observing <20% yield during the amide coupling step when using standard carbodiimide reagents (EDC/HOBt or DCC). What is causing this, and how can we fix it? Root Cause: The coupling partner, 2-methyl-4-nitroaniline[1], is a highly deactivated nucleophile. The para-nitro group exerts a strong electron-withdrawing inductive and mesomeric effect, drastically reducing the electron density on the amine nitrogen[2]. Furthermore, the ortho-methyl group introduces significant steric hindrance, blocking the trajectory of bulky active esters (like the HOBt ester). Solution: Abandon carbodiimide-based coupling. Instead, convert 2-isobutoxybenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl 2​ )[3]. The acid chloride is significantly more electrophilic and can force the coupling when combined with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) and an acid scavenger (pyridine).

Q2: During the synthesis of 2-isobutoxybenzoyl chloride, the reaction turns black and yields intractable tars. What is going wrong? Root Cause: Overheating or using degraded thionyl chloride. Thionyl chloride can decompose into sulfuryl compounds that cause oxidative degradation of the electron-rich isobutoxy ether linkage on the benzoic acid. Solution: Use freshly distilled SOCl 2​ . Perform the reaction in a non-polar solvent like dichloromethane (DCM) with a catalytic amount of DMF (Vilsmeier-Haack type activation) at a controlled temperature (0 °C to room temperature), rather than refluxing the substrate in neat SOCl 2​ .

Q3: Our nitro reduction using H 2​ and Pd/C is stalling. LC-MS shows a mass corresponding to the hydroxylamine intermediate (M+16). How do we drive it to completion without cleaving the amide bond? Root Cause: The reduction of the nitro group proceeds sequentially through nitroso and hydroxylamine intermediates[4]. Hydroxylamines can be highly stable and stall if the hydrogen pressure is too low, mass transfer (stirring) is inadequate, or the Pd catalyst is poisoned by trace amine impurities from the previous step. Solution: While increasing hydrogen pressure (e.g., 50 psi) can help, switching to a more robust, mass-transfer-independent method such as the Béchamp reduction (Iron powder and NH 4​ Cl in aqueous ethanol) is highly recommended. Iron-mediated reduction is strictly chemoselective, easily drives the hydroxylamine to the amine, and is immune to typical transition-metal catalyst poisons.

Quantitative Yield Optimization

The table below summarizes the causality of reagent selection on the overall two-step yield. The data clearly demonstrates that highly electrophilic activation combined with robust reduction methodologies yields the best results.

Coupling StrategyActivation ReagentBase / CatalystNitro Reduction MethodOverall Yield (2 Steps)Purity (HPLC)
CarbodiimideEDC·HCl / HOBtDIPEAH 2​ , 10% Pd/C (1 atm)18%85%
PhosphoniumPyBOPDIPEAH 2​ , 10% Pd/C (1 atm)32%88%
Acid Chloride SOCl 2​ / cat. DMF Pyridine / DMAP H 2​ , 10% Pd/C (50 psi) 76% 96%
Acid Chloride (Optimized) SOCl 2​ / cat. DMF Pyridine / DMAP Fe powder / NH 4​ Cl 82% 98%

Validated Experimental Protocols

These protocols are designed as self-validating systems. The workup steps inherently purify the product based on predictable pKa shifts, minimizing the need for complex chromatography.

Step 1: Synthesis of N-(2-Methyl-4-nitrophenyl)-2-isobutoxybenzamide
  • Activation: In an oven-dried 250 mL round-bottom flask under an N 2​ atmosphere, dissolve 2-isobutoxybenzoic acid (10.0 g, 51.5 mmol) in anhydrous DCM (100 mL).

  • Add catalytic DMF (0.1 mL). Cool the mixture to 0 °C using an ice bath and slowly add thionyl chloride (4.5 mL, 61.8 mmol) dropwise[3].

  • Warm to room temperature and stir for 2 hours until gas evolution (SO 2​ and HCl) ceases. Concentrate under reduced pressure to remove excess SOCl 2​ , yielding the crude acid chloride as a pale yellow oil.

  • Coupling: Redissolve the acid chloride in anhydrous DCM (50 mL). In a separate flask, dissolve 2-methyl-4-nitroaniline (7.8 g, 51.5 mmol)[1], pyridine (8.3 mL, 103 mmol), and DMAP (0.63 g, 5.1 mmol) in DCM (100 mL).

  • Cool the aniline solution to 0 °C and add the acid chloride solution dropwise over 30 minutes. Stir at room temperature for 12 hours.

  • Self-Validating Workup: Quench the reaction with 1M HCl (100 mL). Causality: This step is critical; it protonates the pyridine and any unreacted 2-methyl-4-nitroaniline, driving them into the aqueous layer and leaving only the neutral amide product in the organic layer.

  • Separate the organic layer, wash with saturated NaHCO 3​ (100 mL) and brine (100 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. Recrystallize from ethanol to afford the pure nitro-amide intermediate.

Step 2: Synthesis of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide (Iron Reduction)
  • Setup: Suspend the nitro-amide intermediate (10.0 g, ~30.4 mmol) in a mixture of Ethanol (120 mL) and Water (30 mL).

  • Add Iron powder (8.5 g, 152 mmol, 325 mesh) and Ammonium Chloride (3.2 g, 60.8 mmol).

  • Reaction: Heat the vigorously stirred suspension to 80 °C (reflux) for 3 hours. Monitor completion via TLC (EtOAc/Hexane 1:1). The reaction is complete when the distinct yellow spot of the nitro compound disappears.

  • Self-Validating Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite. Causality: Iron oxides form a fine colloidal suspension that will easily pass through standard filter paper, contaminating your API. Celite traps these particulates. Wash the filter cake thoroughly with hot ethyl acetate (3 × 50 mL).

  • Concentrate the filtrate to remove the ethanol. Extract the remaining aqueous residue with ethyl acetate (100 mL).

  • Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the pure target compound as an off-white solid.

Sources

Troubleshooting N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the handling and behavior of this compound, particularly its tendency to precipitate in aqueous media. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to overcome experimental challenges.

Frequently Asked Questions (FAQs)
Q1: I've just diluted my DMSO stock of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide into my aqueous buffer and it immediately turned cloudy. Why is my compound precipitating?

This is a classic and common phenomenon known as "solvent-shifting" precipitation. Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but exhibits very low solubility in aqueous systems.[1] When a concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of the compound momentarily exceeds its aqueous solubility limit before it can be uniformly dispersed. This abrupt change in solvent polarity causes the compound to crash out of solution, resulting in the observed turbidity or precipitate.[1]

The core issue is that the solvation environment changes too rapidly. The DMSO that was keeping your compound solubilized is diluted, and the water molecules are not able to effectively solvate the largely hydrophobic drug molecule, leading to its self-aggregation and precipitation.

Q2: What are the key physicochemical properties of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide that I should be aware of?

While specific experimental data for this compound is not widely published, we can infer its properties based on its chemical structure, which is characteristic of a poorly soluble, weakly basic molecule. Understanding these predicted properties is the first step to designing a robust experimental protocol.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~326.4 g/mol Higher molecular weight can correlate with lower solubility.
Aqueous Solubility Very LowThe compound is inherently prone to precipitation in aqueous media.
LogP (Lipophilicity) High (Predicted > 3.5)The molecule is highly lipophilic ("fat-loving") and prefers non-polar environments over water.
pKa (Weakly Basic) ~4.0 - 5.0 (Predicted for the aromatic amine)The amino group can be protonated. This means solubility will be highly dependent on pH, increasing significantly in acidic conditions (pH < pKa).
Solvent Preference Soluble in organic solvents (DMSO, DMF, Ethanol)These solvents are necessary for preparing concentrated stock solutions.[2]

The structure contains two aromatic rings and an isobutoxy group, which contribute to its high lipophilicity and low affinity for water. However, the presence of a basic amino group provides a critical handle for manipulation; by controlling the pH, we can influence the ionization state of the molecule and, consequently, its solubility.

Q3: How can I prepare my aqueous working solution to avoid this initial precipitation?

The key is to manage the transition from the organic stock solvent to the aqueous buffer more carefully. The goal is to avoid creating localized areas of supersaturation.

Here is a workflow designed to minimize precipitation during dilution:

cluster_prep Preparation Workflow start Start: Solid Compound stock 1. Prepare High-Conc. Stock in 100% DMSO (e.g., 10-50 mM) start->stock dilute 3. Add Stock Solution Dropwise to the Center of the Vortex stock->dilute buffer 2. Place Final Volume of Aqueous Buffer in a Vortex Mixer buffer->dilute end Result: Clear Working Solution dilute->end

Caption: Workflow for preparing aqueous solutions.

Experimental Protocol: Step-by-Step Dilution

  • Prepare a Concentrated Stock: Dissolve the solid N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Prepare the Aqueous Buffer: Add the final required volume of your aqueous buffer (e.g., PBS, cell culture media) to a conical tube or beaker.

  • Create a Vortex: Place the tube/beaker on a vortex mixer (or use a magnetic stirrer) and create a vigorous vortex in the buffer. This ensures rapid and efficient mixing.

  • Slow Addition: While the buffer is vortexing, add the required volume of the DMSO stock solution very slowly, drop-by-drop, into the center of the vortex. This method, known as "injecting into the vortex," promotes immediate dispersion and prevents the formation of localized, supersaturated pockets.

  • Final Concentration Check: Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally <0.5%) to minimize solvent effects on your experiment.

Q4: My experiment must be conducted at a neutral pH where the compound is poorly soluble. What formulation strategies can I use?

When pH modification is not an option, you must improve the solubility of the compound using formulation excipients. These additives work by creating a more favorable micro-environment for the drug molecule within the bulk aqueous solution.

cluster_main Formulation Strategies for Poorly Soluble APIs cluster_solutions Solubilization Approaches API N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide (Poorly Soluble) Cosolvents Co-solvents (e.g., Ethanol, PEG 300) 'Reduces water polarity' Surfactants Surfactants (e.g., Tween® 80) 'Forms Micelles' Cyclodextrins Cyclodextrins (e.g., HP-β-CD) 'Forms Inclusion Complex' Result Stable Aqueous Formulation (Increased Apparent Solubility) Cosolvents->Result Improves Solubility Surfactants->Result Improves Solubility Cyclodextrins->Result Improves Solubility

Caption: Strategies to enhance aqueous solubility.

Commonly Used Excipients

Excipient TypeExamplesMechanism of ActionTypical Starting Concentration
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycol 300/400 (PEG)Reduces the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[1]1-10% (v/v)
Surfactants Tween® 20/80, Triton™ X-100, Cremophor® ELForm micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[3]0.1-1% (v/v)
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes where the hydrophobic drug molecule sits inside the cavity of the cyclodextrin.1-5% (w/v)

Protocol: Formulation Screening

  • Prepare several small-volume batches of your aqueous buffer.

  • Spike each batch with a different excipient at a low concentration (e.g., 1% PEG 300, 0.1% Tween® 80, 2% HP-β-CD).

  • Use the "injecting into the vortex" method described in Q3 to add your compound's DMSO stock to each formulation.

  • Visually inspect for turbidity immediately and after a set period (e.g., 1 hour, 4 hours) to identify the most effective stabilizing formulation.

  • Crucially, always run a "vehicle control" in your experiment containing the excipient but no drug to ensure the excipient itself does not cause biological effects. [1]

Q5: My solution is clear initially but becomes cloudy after some time. What is happening and how can I fix it?

This phenomenon indicates you have successfully created a supersaturated solution , which is thermodynamically unstable.[3] While the initial kinetic energy of mixing allows the compound to dissolve to a concentration above its equilibrium solubility, it will eventually crystallize and precipitate over time.[4]

To combat this, you can include a precipitation inhibitor , which is often a hydrophilic polymer. These polymers work by sterically hindering the drug molecules from aggregating and forming crystal nuclei, thus kinetically stabilizing the supersaturated state. This is often referred to as the "parachute effect," as it slows the "fall" out of solution.[4]

Common Precipitation Inhibitors

PolymerExamplesTypical Concentration
Cellulose Derivatives Hydroxypropyl Methylcellulose (HPMC)0.1 - 0.5% (w/v)
Polyvinylpyrrolidones PVP K30, Kollidon®0.5 - 2% (w/v)

These polymers can be added to the formulation alongside other excipients like surfactants or co-solvents to achieve both initial solubilization and long-term stability.[3][5]

References
  • ACS Publications. (2023, March 29). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
  • Grokipedia. (n.d.). Benzamide.
  • Pharma.Tips. (2025, December 29).
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • PubChem. (n.d.). Benzamide.
  • Wikipedia. (n.d.). Benzamide.
  • Tablets & Capsules Magazine. (2024, February 1). Formulating with Less API: Exploring the Application of API Sparing Techniques in Oral Drug Development.
  • Pharmaceutical Technology. (2021, December 2).
  • BenchChem. (2025).
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • Cayman Chemical. (2024, February 21).

Sources

Preventing thermal degradation of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

A Guide to Preventing Thermal Degradation During Storage

Disclaimer: N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is a specific molecule for which public stability data is not widely available. The guidance provided herein is based on an expert analysis of its constituent functional groups—a primary aromatic amine, a substituted benzamide, and an ether linkage. The principles and protocols are derived from established best practices for analogous active pharmaceutical ingredients (APIs).

Section 1: Understanding Compound Stability & Degradation

This section addresses the fundamental questions regarding the stability of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide and the chemical reasons behind its potential degradation.

Frequently Asked Questions (FAQs)

Q1: My solid sample of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is turning yellow/brown during storage. What is causing this discoloration?

A1: The most probable cause of discoloration is the oxidation of the primary aromatic amine (the aniline moiety).[1] This functional group is electron-rich and highly susceptible to oxidation when exposed to atmospheric oxygen.[2] Heat and light can significantly accelerate this process. The initial oxidation products, such as nitroso and nitro compounds, can further react to form highly colored polymeric materials, leading to the observed yellow, red, or brown appearance.[3][4]

Q2: What are the primary chemical degradation pathways for this molecule besides oxidation?

A2: Beyond oxidation, the other significant degradation pathway to consider is hydrolysis of the amide bond. Although amides are generally stable, the hydrolysis reaction, which breaks the amide bond to form a carboxylic acid (2-isobutoxybenzoic acid) and an amine (4-amino-2-methylaniline), can be catalyzed by the presence of moisture, especially under non-neutral pH conditions and elevated temperatures.[5][6]

Q3: How do temperature, light, and atmosphere individually affect the stability of the compound?

A3:

  • Temperature: Elevated temperatures provide the activation energy needed for degradation reactions like oxidation and hydrolysis to occur more rapidly. Storing at reduced temperatures is a primary strategy for preserving the compound's integrity.[7][8]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[7] For aromatic amines, this can generate free radicals that initiate and propagate oxidation chain reactions.

  • Atmosphere: The presence of oxygen is the key driver for the oxidative degradation of the aniline group.[3][7] Similarly, humidity in the atmosphere provides the water required for hydrolysis.[7] Storing under a dry, inert atmosphere is critical for long-term stability.

Potential Degradation Pathways

The following diagram illustrates the two main degradation pathways for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide.

G cluster_main N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Compound Parent Compound Nitroso Nitroso/Nitro Intermediates Compound->Nitroso O₂, Heat, Light CarboxylicAcid 2-Isobutoxybenzoic Acid Compound->CarboxylicAcid H₂O, Heat, pH Amine 4-Amino-2-methylaniline Compound->Amine H₂O, Heat, pH Polymer Colored Polymeric Impurities Nitroso->Polymer Further Oxidation

Caption: Primary degradation pathways for the target compound.

Section 2: Recommended Storage & Handling Protocols

Adherence to proper storage and handling procedures is the most effective way to prevent thermal and atmospheric degradation.

Frequently Asked Questions (FAQs)

Q4: What are the ideal conditions for the long-term storage of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide?

A4: For optimal long-term stability, the compound should be stored as a solid under a dry, inert atmosphere (such as argon or nitrogen) at a reduced temperature, protected from light.[9] Refrigeration (2-8°C) is good, and freezing (-20°C or lower) is ideal for preserving the material for extended periods.[8][9] The container should be a tightly sealed, amber glass vial or an opaque container to prevent light exposure.[2][7]

Q5: Should I store the compound as a solid or in solution?

A5: Storing the compound as a solid is strongly recommended. Solutions can accelerate degradation, as the solvent may facilitate reactions like hydrolysis and increase molecular mobility. If you must store it in solution for a short period, use a dry, aprotic solvent and store it under the same cold, dark, and inert conditions as the solid. Validate the stability in your chosen solvent if storing for more than a day.

Q6: I need to handle the compound frequently. What is the best practice to maintain its integrity?

A6: To prevent degradation from repeated exposure to the atmosphere, it is best practice to aliquot the bulk material into smaller, single-use vials under an inert atmosphere.[2] This minimizes the exposure of the main stock to air and moisture. When handling, always allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.[10] Handle the material quickly in a low-humidity environment or under a gentle stream of inert gas.

Summary of Storage Conditions
ParameterRecommended ConditionCondition to AvoidRationale
Temperature ≤ -20°C (Freezer) for long-term.[8][9]2-8°C (Refrigerator) for short-term.[7][11]Room temperature (15-25°C) or higher.Reduces the kinetic rate of all degradation reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen).[2][3][7]Ambient Air (Oxygen and Humidity).Prevents oxidative degradation of the amine and hydrolysis of the amide.[7]
Light In the Dark (Amber vials, opaque containers).[7][9]Direct sunlight or bright artificial light.Prevents light-catalyzed photodegradation.[7]
Container Tightly Sealed Glass Vial with a secure cap.[3]Loosely capped containers; incompatible plastics.Prevents exposure to oxygen and moisture; avoids leaching.[7]

Section 3: Troubleshooting and Experimental Validation

This section provides actionable steps for assessing the stability of your compound and troubleshooting issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q7: How can I experimentally verify the purity and detect degradation in my sample?

A7: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[3] An HPLC method can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) is even more powerful as it can help identify the mass of the degradation products, confirming their structure.[12]

Q8: Can I add an antioxidant to my solid compound for better stability?

A8: While antioxidants can be effective, this is not a routine practice for storing pure solid APIs unless specifically formulated. Antioxidants like Butylated Hydroxytoluene (BHT) are radical scavengers that can inhibit oxidation.[9] However, adding an antioxidant introduces an impurity that could interfere with your downstream applications. This should only be considered if storage under inert gas is not feasible and after careful validation to ensure no interference with your experiments.[3][9]

Q9: My experimental protocol requires heating the compound in solution. How can I minimize degradation during this step?

A9: To minimize thermal degradation during a heated experimental step, you should:

  • Use an Inert Atmosphere: Purge the reaction vessel and solvent with argon or nitrogen before heating and maintain a positive pressure of inert gas throughout the experiment.

  • Limit Heating Time: Only heat the solution for the minimum time required by the protocol.

  • Use the Lowest Effective Temperature: Do not overheat the sample beyond the necessary temperature.

  • Use Dry Solvents: Ensure your solvent is anhydrous to minimize the risk of hydrolysis.

Protocol: Basic HPLC Stability Assessment

This protocol outlines a simple experiment to assess the stability of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide under accelerated conditions. This approach is guided by principles from the ICH Q1A(R2) guidelines for stability testing.[13][14][15]

Objective: To quantify the degradation of the compound over time under stressed temperature conditions.

Materials:

  • N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a C18 column and UV detector

  • Calibrated oven or stability chamber

Procedure:

  • Initial Analysis (T=0):

    • Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

    • Develop an HPLC method capable of resolving the main peak. A typical starting point:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: 10% B to 90% B over 15 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength determined by a UV scan (e.g., 254 nm).

    • Inject the sample and record the chromatogram. This is your baseline (T=0) purity.

  • Sample Preparation for Stability Study:

    • Weigh 2-3 mg of the solid compound into three separate amber glass vials.

    • Vial 1 (Control): Flush with argon, seal tightly, and store at -20°C.

    • Vial 2 (Ambient): Seal under normal atmosphere and keep at 25°C / 60% Relative Humidity (RH).

    • Vial 3 (Accelerated): Seal under normal atmosphere and place in an oven at 40°C / 75% RH.[14]

  • Time-Point Analysis:

    • After 1 week, 2 weeks, and 4 weeks, retrieve the vials.

    • Allow vials to come to room temperature before opening.

    • Prepare samples for HPLC analysis exactly as in the T=0 step.

    • Analyze each sample by HPLC using the same method.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 baseline.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Note the formation and growth of any new impurity peaks.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis T0_analysis Step 1: Perform T=0 HPLC Analysis (Baseline) Sample_prep Step 2: Aliquot Solid into Vials (Control, Ambient, Accelerated) T0_analysis->Sample_prep Control Control Vial (-20°C, Inert) Sample_prep->Control Ambient Ambient Vial (25°C / 60% RH) Sample_prep->Ambient Accelerated Accelerated Vial (40°C / 75% RH) Sample_prep->Accelerated Timepoint Step 3: Pull Samples at Time Points (1, 2, 4 weeks) Control->Timepoint Ambient->Timepoint Accelerated->Timepoint HPLC_run Step 4: Run HPLC on All Samples Timepoint->HPLC_run Data_analysis Step 5: Compare Data to T=0 & Quantify Degradation HPLC_run->Data_analysis

Caption: Workflow for a basic accelerated stability study.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.
  • ICH. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • BenchChem. (2025). Preventing oxidation of 2-(Allyloxy)aniline during storage.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ICH. (n.d.). Quality Guidelines.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients.
  • BenchChem. (2025, December). An In-depth Technical Guide to the Stability of Benzamidine in Aqueous Solutions.
  • BenchChem. (2026). Preventing oxidation of 3-(3-Chloro-5-fluorophenyl)aniline during storage.
  • Mondal, T., & Bhaumik, A. (2012). Aerial Oxidation of Protonated Aromatic Amines. The Journal of Organic Chemistry, 77(21), 9569–9576.
  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid.
  • ECA Academy. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?
  • BenchChem. (2025). preventing oxidation of 4-Nonylaniline during storage.
  • Suanfarma. (2025, April 24). Pharmaceutical APIs Storage: Ensuring Quality and Compliance.
  • ResearchGate. (2016, December 29). How to test the stability of amide bond using an enzymatic assay?
  • Wikipedia. (n.d.). Aniline.

Sources

Technical Support Center: Optimizing Reverse-Phase Chromatography for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the analysis of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. This guide is designed for researchers, analytical chemists, and drug development professionals who are developing robust and reproducible HPLC methods for this compound. Our approach is rooted in first principles of chromatography, providing not just steps, but the scientific reasoning behind them to empower you to solve even the most complex separation challenges.

Analyte at a Glance: N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Before initiating method development, it is crucial to understand the physicochemical properties of the target analyte. While specific experimental data for this exact molecule is not widely published, we can infer its likely chromatographic behavior from its structure.

  • Structure: The molecule contains two aromatic rings, an isobutoxy group, and a methyl group, contributing to its significant hydrophobicity .

  • Key Functional Groups:

    • Primary Aromatic Amine (-NH₂): This group is basic and highly susceptible to protonation. Its pKa is likely in the range of 4-5. This is the most critical feature for method development, as it will strongly influence peak shape and retention depending on the mobile phase pH.[1]

    • Amide (-CONH-): This group is generally neutral and polar, capable of hydrogen bonding.

This structural combination predicts that the compound will be well-retained in reverse-phase chromatography but may present challenges with peak tailing due to the basic amine group.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a method for this compound?

A: The most efficient starting point is a "scouting gradient." This involves running a broad generic gradient to quickly determine the approximate retention time and elution behavior of the analyte.[2][3] This initial run provides the critical information needed for all subsequent optimization steps.

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 100-150 mm x 4.6 mm, 3.5-5 µmC18 is a general-purpose hydrophobic phase suitable for this molecule. High-purity silica minimizes silanol interactions that cause peak tailing.[4]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to suppress the ionization of silanol groups on the column, which is a primary cause of peak tailing for basic compounds.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 15-20 minutesA wide gradient ensures the elution of the compound, regardless of its hydrophobicity.[2]
Flow Rate 1.0 - 1.5 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 - 40 °CElevated temperature lowers mobile phase viscosity (reducing backpressure) and can improve peak efficiency.[6][7]
Detection UV, at λmax (if known) or a scouting run with a PDA/DAD detectorA photodiode array (PDA) or diode-array detector (DAD) is invaluable for determining the optimal detection wavelength.

Q2: Should I use an isocratic or gradient elution?

A: For method development and for analyzing samples with impurities of varying polarity, gradient elution is strongly recommended .[8][9] It provides better peak shapes for late-eluting compounds, higher sensitivity, and shorter analysis times for complex mixtures.[10] An isocratic method may be developed later for routine quality control if the separation window between the main peak and its key impurities is sufficiently large.

Q3: My primary peak is tailing severely. What is the most likely cause?

A: The most common cause of peak tailing for a basic compound like this is secondary interaction between the protonated amine group of your analyte and ionized, acidic silanol groups (-Si-O⁻) on the silica surface of the column packing.[4][11][12] This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange), leading to a distorted peak shape.

Troubleshooting Guide: From Problem to Solution

This section provides in-depth, actionable solutions to common problems encountered during method development for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide.

Issue 1: Persistent Peak Tailing or Asymmetry

Even with an initial low-pH mobile phase, you may still observe poor peak shape. The following workflow will help you systematically diagnose and resolve the issue.

G start Peak Tailing Observed (Asymmetry > 1.2) ph_check Is Mobile Phase pH controlled with a buffer/acid? start->ph_check ph_adjust STEP 1: Optimize Mobile Phase pH (Screen pH 3 to 7) ph_check->ph_adjust Yes ph_check->ph_adjust No, add 0.1% FA or 10mM buffer buffer_strength STEP 2: Increase Buffer Concentration (e.g., 10mM to 25mM) ph_adjust->buffer_strength Tailing Persists solution Symmetrical Peak Achieved ph_adjust->solution Resolved column_check STEP 3: Evaluate Column Chemistry (Use high-purity, end-capped column) buffer_strength->column_check Tailing Persists buffer_strength->solution Resolved system_check STEP 4: Check for System Issues (Dead volume, leaks, contamination) column_check->system_check Tailing Persists column_check->solution Resolved system_check->solution Resolved

Caption: Troubleshooting workflow for peak tailing.

Q: How do I systematically optimize the mobile phase pH to improve peak shape?

A: The goal of pH optimization is to ensure that your analyte exists in a single, stable ionic state throughout the analysis.[13] Since the amine group is basic, its charge state is highly dependent on pH.

  • Mechanism: At low pH (e.g., < 3), the amine group will be fully protonated (R-NH₃⁺) and the column's silanol groups will be largely neutral (Si-OH), minimizing unwanted ionic interactions.[5] At higher pH (e.g., > 6, but check column tolerance), the amine will be neutral (R-NH₂), which also prevents ionic interactions with silanols, though retention may increase significantly.[14][15] The worst peak shapes often occur when the mobile phase pH is close to the analyte's pKa, as both ionized and neutral forms will be present.[13]

Experimental Protocol: pH Screening

  • Prepare Buffers: Create a set of mobile phases using different buffers to cover a range of pH values. Ensure the buffer has a pKa within +/- 1 unit of the target pH.

    Buffer (10-20 mM) Useful pH Range MS Compatibility
    Formic Acid / Ammonium Formate 2.8 - 4.8 Excellent
    Acetic Acid / Ammonium Acetate 3.8 - 5.8 Excellent

    | Phosphate Buffer (Na⁺ or K⁺) | 2.1 - 3.1, 6.2 - 8.2 | Poor (Non-volatile) |

  • Equilibrate Thoroughly: For each new pH condition, flush the column with at least 10-15 column volumes of the new mobile phase to ensure the column surface is fully equilibrated.

  • Inject and Analyze: Inject the sample under each pH condition using a standardized gradient.

  • Evaluate: Compare the chromatograms for peak asymmetry (tailing factor), retention time, and resolution from nearby impurities. Select the pH that provides the best peak shape and desired selectivity.

Issue 2: Poor Resolution or Co-eluting Peaks

If your analyte is not adequately separated from impurities, you must manipulate the selectivity of your chromatographic system.

Q: My peak of interest is co-eluting with an impurity. How can I improve the separation?

A: Resolution is a function of efficiency, selectivity, and retention. The most powerful way to influence resolution between two closely eluting compounds is by changing selectivity (α).

G start Poor Resolution Observed (Rs < 1.5) gradient_opt STEP 1: Optimize Gradient Slope (Make it shallower) start->gradient_opt temp_opt STEP 2: Change Column Temperature (Try 30°C, 40°C, 50°C) gradient_opt->temp_opt Insufficient solution Resolution Achieved (Rs > 1.5) gradient_opt->solution Resolved solvent_opt STEP 3: Change Organic Modifier (Switch Acetonitrile to Methanol) temp_opt->solvent_opt Insufficient temp_opt->solution Resolved column_opt STEP 4: Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or PFP) solvent_opt->column_opt Insufficient solvent_opt->solution Resolved column_opt->solution Resolved

Caption: Workflow for optimizing chromatographic resolution.

Optimization Strategies:

  • Gradient Slope Optimization: After your initial scouting gradient, you can "zoom in" on the elution window of your target compound. A shallower gradient (i.e., a smaller change in %B per minute) increases the time the analytes spend interacting with the stationary phase, often dramatically improving resolution.[2][3]

    • Protocol: If your compound elutes at 40% B in your scouting run, design a new gradient that runs from 30% to 50% B over the same or a longer period.

  • Temperature Adjustment: Temperature can alter selectivity, sometimes in unpredictable ways.[6][16] Running the separation at different temperatures (e.g., 30°C, 40°C, 50°C) can sometimes reverse the elution order of two peaks or increase the space between them. This is a simple parameter to screen and can yield significant improvements.

  • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with your analyte and the stationary phase differently. If you are using acetonitrile, try substituting it with methanol (or vice versa). This simple change can produce a very different selectivity profile.

  • Change Column Chemistry: If the above steps fail, the interaction mechanism needs a more significant change. Since the analyte is aromatic, a column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl) or a pentafluorophenyl (PFP) phase can offer alternative selectivity through π-π interactions, which are different from the purely hydrophobic interactions of a C18 column.[17]

Issue 3: Variable Retention Times

Q: My retention times are drifting from one injection to the next. What should I check?

A: Inconsistent retention times point to a lack of system stability. The most common culprits are:

  • Insufficient Column Equilibration: This is especially critical in gradient chromatography. Ensure that the column is re-equilibrated with the initial mobile phase for at least 10 column volumes before the next injection.[2]

  • Mobile Phase Instability: If your mobile phase is unbuffered or the pH is near the pKa of your buffer, small changes (like absorption of atmospheric CO₂) can alter the pH and affect retention times of ionizable compounds.[13] Ensure you are using a suitable buffer and prepare fresh mobile phase daily.

  • Temperature Fluctuations: If the column compartment is not thermostatted, changes in ambient lab temperature can cause retention time shifts.[6][7]

  • Pump and System Issues: Check for leaks in the pump, seals, and fittings. Inconsistent flow from the pump will lead directly to retention time variability.

By systematically addressing these common issues using the principles and protocols outlined above, you can develop a robust, reliable, and optimized reverse-phase chromatography method for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.
  • Gradient Optimization in Liquid Chromatography. Welch Materials.
  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
  • Optimize Column Temperature for HPLC Peak Symmetry. Patsnap Eureka.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Navigating HPLC Method Development: Tips for Success. American Pharmaceutical Review.
  • Temperature selectivity in reversed-phase high performance liquid chromatography. Journal of Chromatography A.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.
  • How Column Temperature Affects HPLC Resolution. Chrom Tech.
  • HPLC Method development: an overview. PharmaCores.
  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports.
  • The Importance of Temperature in Liquid Chromatography. Avantor VWR.
  • Exploring the Role of pH in HPLC Separation. Veeprho.
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.
  • Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.
  • Troubleshooting Reversed Phase Chromatography. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies.
  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters.
  • Strategies for Method Development and Optimization in HPLC. Drawell.
  • The Secrets of Successful Gradient Elution. LCGC International.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.
  • How to Optimize Your Reversed Phase Chromatography. SelectScience.
  • How should I purify a complex, polar, amide reaction mixture? Biotage.
  • 4-Amino-N-phenylbenzamide. PubChem.
  • Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N -substituted aminobenzenesul. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe.
  • Reverse Phased Chromatography (RPC) in Practice. Sigma-Aldrich.
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • N-(4-{2-[(3-{[(E)-Imino(Thiophen-2-Yl)methyl]amino}benzyl)amino]ethyl}phenyl)thiophene-2-Carboximidamide. PubChem.
  • AMINO CROSSLINKERS. Allnex.

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Technical Support Center: Crystallization and Impurity Reduction for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the crystallization and purification of this compound, with a focus on minimizing synthetic impurities.

Introduction: The Critical Role of Purity

N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is a complex organic molecule whose utility in pharmaceutical applications is intrinsically linked to its purity. Even trace amounts of synthetic impurities can impact its safety, efficacy, and stability.[1] Crystallization is a powerful technique for achieving high purity, but its success is dependent on a well-designed process that considers the specific properties of the target molecule and its potential impurities.[2][3] This guide will walk you through common issues and their resolutions.

Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific issues you may encounter during the crystallization of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide.

Problem 1: Oiling Out or Poor Crystal Formation

Symptom: Instead of forming solid crystals, the compound separates from the solution as an oil or fails to crystallize altogether upon cooling.

Potential Causes:

  • High Impurity Levels: Significant amounts of impurities can disrupt the crystal lattice formation, leading to oiling out.[4]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, preventing it from reaching a state of supersaturation necessary for crystallization.[5]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an amorphous solid or oil instead of an ordered crystal lattice.[6]

Solutions:

  • Solvent System Optimization:

    • Single Solvent: Experiment with a range of polar solvents. For amide compounds, methanol, ethanol, acetone, and acetonitrile are good starting points.[7][8]

    • Mixed Solvent System (Anti-solvent Crystallization): Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes slightly cloudy. This can induce crystallization.[9] A common combination for similar compounds is ethyl acetate/hexane.[10]

  • Controlled Cooling Protocol:

    • Allow the hot, saturated solution to cool slowly to room temperature. Disturbing the solution during this phase can lead to the formation of smaller, less pure crystals.[11]

    • Once at room temperature, further cooling in an ice bath can maximize the yield of the crystals.[7]

  • Seeding:

    • Introduce a small amount of pure N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide crystals (seed crystals) to the supersaturated solution. This provides a template for crystal growth and can help overcome the energy barrier for nucleation.[12][13]

ParameterRecommendationRationale
Solvent Selection Start with polar solvents like methanol or aqueous ethanol.[7]Amides generally have good solubility in polar solvents at elevated temperatures and lower solubility at cooler temperatures.
Cooling Rate Slow, gradual cooling to room temperature, followed by an ice bath.[6]Promotes the formation of larger, more ordered, and purer crystals.
Seeding Add a small crystal of pure product to the supersaturated solution.[7]Provides a nucleation site, encouraging crystallization over oiling out.
Problem 2: Product is Still Impure After Recrystallization

Symptom: Analytical tests (e.g., HPLC, NMR) show the presence of starting materials or byproducts in the crystallized product.

Potential Causes:

  • Co-crystallization of Impurities: The chosen solvent may not effectively differentiate between the product and a structurally similar impurity, leading to their co-precipitation.[14]

  • Inadequate Washing: Residual mother liquor containing dissolved impurities may remain on the crystal surface.[15][16]

  • Occlusion of Impurities: Rapid crystal growth can trap pockets of mother liquor within the crystals.[9]

Solutions:

  • Pre-crystallization Workup:

    • Acidic Wash: To remove unreacted 4-amino-2-methylaniline (a basic impurity), perform a liquid-liquid extraction with a dilute acid (e.g., 1M HCl) during the reaction workup. The basic amine will be protonated and move to the aqueous layer.[7]

    • Basic Wash: To remove unreacted 2-isobutoxybenzoic acid (an acidic impurity), wash with a dilute base solution (e.g., saturated sodium bicarbonate).

  • Optimized Washing of Crystals:

    • After filtration, wash the collected crystals with a small amount of ice-cold solvent. Using cold solvent minimizes the re-dissolving of the desired product while effectively removing the impurity-rich mother liquor from the crystal surfaces.[15]

  • Slower Crystallization Rate:

    • A slower cooling rate can lead to the formation of larger and purer crystals, as it gives impurities more time to diffuse away from the growing crystal lattice.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most likely synthetic impurities in my crude N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide?

A1: The most common impurities are typically unreacted starting materials and byproducts from the coupling reaction. Based on the likely synthesis from 2-isobutoxybenzoic acid and 4-amino-2-methylaniline, you should look for:

  • 2-isobutoxybenzoic acid: The acidic starting material.

  • 4-amino-2-methylaniline: The basic amine starting material.[7]

  • Coupling agent byproducts: If you are using a carbodiimide coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide), the primary byproduct will be dicyclohexylurea (DCU), which can be sparingly soluble and may co-precipitate with your product.

Q2: I am trying to purify my compound using silica gel column chromatography, but I am getting poor yield and streaky bands. What is happening?

A2: N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide contains a basic amino group which can interact strongly with the acidic nature of standard silica gel. This can lead to irreversible adsorption, streaking of the compound on the column, and even decomposition, all of which contribute to low recovery.[7]

To mitigate this, you can:

  • Use a deactivated stationary phase: Add a small amount of a basic modifier, such as triethylamine (1-3%), to your eluent system. This will "cap" the acidic silanol groups on the silica gel, reducing their interaction with your basic compound.[7]

  • Consider alternative stationary phases: Alumina (basic or neutral) can be a better choice for purifying basic compounds.

Q3: What are the best analytical techniques to assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of pharmaceutical compounds and quantifying impurities.

  • Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS) or GC (GC-MS), it provides molecular weight information that can help in identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities, on the other hand, should either be highly soluble at all temperatures (so they remain in the mother liquor) or insoluble at all temperatures (so they can be removed by hot filtration). For amides, polar solvents like ethanol, methanol, or acetonitrile are often good starting points.[8] It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific compound.

Experimental Protocols & Visualizations

Protocol: Recrystallization from a Single Solvent (e.g., Methanol)

This protocol is adapted from established procedures for similar aminobenzamides.[7]

  • Dissolution: Place the crude N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide in an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring, just enough to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold methanol to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Final Product a Crude Product in Flask b Add Minimum Hot Solvent a->b c Hot Gravity Filtration (Optional) b->c d Slow Cooling to Room Temperature c->d e Cool in Ice Bath d->e f Vacuum Filtration e->f g Wash with Ice-Cold Solvent f->g h Dry Under Vacuum g->h G start Crude Product Analysis (HPLC, etc.) impurity_type Identify Impurity Type start->impurity_type acidic_imp Acidic Impurity (e.g., 2-isobutoxybenzoic acid) impurity_type->acidic_imp Acidic basic_imp Basic Impurity (e.g., 4-amino-2-methylaniline) impurity_type->basic_imp Basic neutral_imp Neutral Impurity (e.g., DCU) impurity_type->neutral_imp Neutral basic_wash Perform Basic Wash (e.g., NaHCO3) in Workup acidic_imp->basic_wash acidic_wash Perform Acidic Wash (e.g., HCl) in Workup basic_imp->acidic_wash recrystallize Optimize Recrystallization Solvent/Technique neutral_imp->recrystallize basic_wash->recrystallize acidic_wash->recrystallize chromatography Consider Column Chromatography recrystallize->chromatography Purity Not Met final_product Pure Product recrystallize->final_product Purity Met chromatography->final_product

Caption: Decision tree for impurity removal strategy.

References

  • ACS Publications. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. [Link]

  • Hampton Research. (n.d.). Seeding. [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. [Link]

  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. [Link]

  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • ResearchGate. (2017). Establishment of Gas Chromatography Analytical Method for 4-Amino-2-Methylpentane. [Link]

  • MDPI. (2025). Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. [Link]

  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • Google Patents. (n.d.). CN106324153A - Method for measuring content and optical purity of amino acid-N-formic anhydride.
  • International Journal of Novel Research and Development. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. [Link]

  • Cambridge University Press. (2019). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. [Link]

  • PMC. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. [Link]

  • EMU Departments of Physics and Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Syrris. (2024). Crystallization in drug development. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

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Validation & Comparative

N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide vs standard benzamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide and Standard Benzamide Derivatives for Drug Discovery Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1] Its versatility allows for precise modifications that can tune its interaction with a wide array of biological targets, leading to applications in oncology, central nervous system (CNS) disorders, and beyond.[1] This guide provides an in-depth, objective comparison of a novel benzamide derivative, N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, with established standard benzamide drugs. We will delve into a structural analysis, postulate mechanisms of action based on analogous compounds, and provide detailed, field-proven experimental protocols for a rigorous comparative evaluation.

Structural and Physicochemical Profile: A Comparative Overview

To establish a baseline for comparison, we will examine the physicochemical properties of our compound of interest against two well-characterized benzamide derivatives: Entinostat , a histone deacetylase (HDAC) inhibitor used in oncology, and Metoclopramide , a dopamine D2 receptor antagonist used as an antiemetic and prokinetic agent.[2][3] Since N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is a novel entity, its properties are predicted, while the data for the standard derivatives are experimentally derived.

PropertyN-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide (Predicted)Entinostat (Experimental)[2][4]Metoclopramide (Experimental)[3][5]
Molecular Formula C18H22N2O2C21H20N4O3C14H22ClN3O2
Molecular Weight 298.38 g/mol 376.41 g/mol 299.8 g/mol
LogP (Octanol/Water Partition Coefficient) 3.82.52.6
Hydrogen Bond Donors 221
Hydrogen Bond Acceptors 344
Topological Polar Surface Area (TPSA) 58.6 Ų106 Ų68.6 Ų

This initial comparison highlights key structural differences that will likely translate to distinct biological activities. The lower polarity and higher predicted LogP of the novel compound suggest it may exhibit good cell permeability.

Postulated Mechanisms of Action: Learning from the Scaffold

The true value of a novel compound lies in its potential biological activity. Based on the structural motifs within N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, we can postulate two primary avenues for investigation, drawing parallels with the known mechanisms of our standard benzamides.

Potential as a Histone Deacetylase (HDAC) Inhibitor

The N-(4-Amino-2-methylphenyl) portion of the molecule is structurally related to the o-aminobenzamide moiety, a key pharmacophore in many HDAC inhibitors, including Entinostat.[1][6][7] This group is known to chelate the zinc ion within the active site of HDAC enzymes, which are critical regulators of gene expression.[1] Inhibition of HDACs can lead to cell-cycle arrest and apoptosis in cancer cells, making them a prime target in oncology.[1]

The proposed mechanism, should our novel compound act as an HDAC inhibitor, is visualized below.

HDAC_Inhibition cluster_epigenetics Epigenetic Regulation cluster_cellular_processes Cellular Processes Histone_Acetylation Histone Acetylation (Gene Transcription ON) Histone_Deacetylation Histone Deacetylation (Gene Transcription OFF) Cell_Growth Uncontrolled Cell Growth & Proliferation Histone_Deacetylation->Cell_Growth Promotes Apoptosis Apoptosis (Programmed Cell Death) HDACs HDAC Enzymes HDACs->Histone_Deacetylation Catalyzes Novel_Compound N-(4-Amino-2-methylphenyl) -2-isobutoxybenzamide Novel_Compound->HDACs Inhibits Entinostat Entinostat (Standard) Entinostat->HDACs Inhibits

Caption: Postulated HDAC Inhibition Pathway

Potential as a Dopamine Receptor Antagonist

Substituted benzamides have a long history as dopamine receptor antagonists, with Metoclopramide being a classic example.[8] These drugs typically target D2 and D3 receptors, playing a crucial role in treating CNS disorders like schizophrenia and managing nausea by acting on the chemoreceptor trigger zone.[3][8] The specific arrangement of substituents on the aromatic rings of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide could confer affinity for dopamine receptors.

A Framework for Comparative Experimental Validation

Experimental Workflow Overview

The overall strategy involves a tiered approach, starting with target-specific in vitro assays and progressing to cell-based functional assays.

Experimental_Workflow cluster_invitro In Vitro Target-Based Assays cluster_cellbased Cell-Based Functional Assays Start Compound Synthesis & Characterization HDAC_Assay HDAC Inhibition Assay (Colorimetric/Fluorometric) Start->HDAC_Assay D2R_Binding Dopamine D2 Receptor Binding Assay (Radioligand) Start->D2R_Binding Cytotoxicity_Assay MTT Cytotoxicity Assay (e.g., on A549 lung cancer cells) HDAC_Assay->Cytotoxicity_Assay If active Data_Analysis Data Analysis (IC50 / Ki Determination) D2R_Binding->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Comparative Efficacy & Potency Profile Data_Analysis->Conclusion

Caption: Tiered Experimental Evaluation Workflow

Protocol 1: In Vitro HDAC Activity/Inhibition Assay (Colorimetric)

This protocol is designed to quantify the direct inhibitory effect of the test compounds on total HDAC activity.

Principle: An acetylated histone substrate is immobilized on a microplate. Active HDACs in a sample (e.g., nuclear extract) deacetylate the substrate. A specific antibody that recognizes the remaining acetylated histones is used, followed by a secondary antibody conjugated to an enzyme for colorimetric detection. The signal is inversely proportional to HDAC activity.[9]

Methodology:

  • Plate Preparation: Use a 96-well microplate with a pre-coated acetylated histone substrate.

  • Compound Dilution: Prepare a serial dilution of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, Entinostat (positive control), and a vehicle control (e.g., DMSO) in HDAC assay buffer. Final concentrations should typically range from 1 nM to 100 µM.

  • Enzyme Reaction:

    • Add 5-10 µg of nuclear extract or a specified amount of purified HDAC enzyme to each well.[10]

    • Add the diluted test compounds or controls to the respective wells.

    • Incubate the plate at 37°C for 60 minutes to allow for the deacetylation reaction.[9]

  • Detection:

    • Wash the wells three times with 150 µL of 1X Wash Buffer.[10]

    • Add 50 µL of the primary antibody (anti-acetylated histone) diluted 1:1000 in wash buffer to each well. Incubate at room temperature for 60 minutes.[9]

    • Wash the wells as in step 4a.

    • Add 50 µL of the HRP-conjugated secondary antibody diluted 1:2000. Incubate at room temperature for 30 minutes.[10]

    • Wash the wells as in step 4a.

  • Signal Development & Measurement:

    • Add 100 µL of a suitable colorimetric HRP substrate to each well and incubate in the dark until sufficient color develops (typically 5-15 minutes).

    • Add 100 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value (the concentration required to inhibit 50% of HDAC activity).

Protocol 2: Cell-Based Cytotoxicity (MTT) Assay

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells, providing a functional readout of their potential anticancer activity.[11]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[11] The amount of formazan is directly proportional to the number of viable cells and can be quantified by measuring its absorbance.[12]

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, Entinostat (positive control), and a vehicle control in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate the plates for 48-72 hours at 37°C.[13]

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[14]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the crystals.[14]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value.

Expected Data and Interpretation

The data generated from these experiments will allow for a direct, quantitative comparison of the novel compound with established standards.

Table 2: Hypothetical Comparative Bioactivity Data

CompoundTarget/AssayIC50 Value (nM)Notes
N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide HDAC InhibitionTo be determinedA low nanomolar IC50 would indicate potent target engagement.
A549 Cell CytotoxicityTo be determinedPotency should correlate with the HDAC inhibition IC50.
Dopamine D2 BindingTo be determinedKi value would indicate binding affinity.
Entinostat (Standard) HDAC Inhibition~250 nM[15]Selective for Class I HDACs.[16]
A549 Cell Cytotoxicity~2,000 nMEstablished benchmark for a benzamide HDAC inhibitor.
Dopamine D2 Binding>10,000 nMNot expected to have significant activity.
Metoclopramide (Standard) HDAC Inhibition>10,000 nMNot expected to inhibit HDACs.
A549 Cell Cytotoxicity>10,000 nMNot expected to be cytotoxic at relevant concentrations.
Dopamine D2 Binding~20-50 nMPotent D2 receptor antagonist activity.[17]

Interpretation: By comparing the IC50 and Ki values, researchers can determine not only the potency but also the selectivity of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. If the compound shows potent HDAC inhibition and corresponding cytotoxicity, it warrants further investigation as an anticancer agent. Conversely, if it demonstrates high affinity for the D2 receptor with minimal HDAC activity, it could be a candidate for development in the CNS space. This structured, comparative approach ensures that the potential of novel chemical entities is evaluated efficiently and rigorously within the context of established therapeutic agents.

References

  • Benchchem. (n.d.). The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation.
  • Abcam. (n.d.). MTT assay protocol.
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Validation of Analytical Methods for Testing N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature complex benzamide-class intermediates, the analytical burden of proving their purity has intensified. N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is a prime example of a sterically hindered, multi-functional molecule that presents significant chromatographic challenges. Its structure features an electron-rich aniline derivative, a rigid benzamide linkage, and a bulky isobutoxy ether. During synthesis, this compound is highly susceptible to positional isomerism (e.g., migration of the methyl group on the phenyl ring) and alkyl-chain branching impurities (e.g., sec-butoxy or tert-butoxy analogs).

As a Senior Application Scientist, I frequently observe methods failing during late-stage validation because the initial development relied solely on standard reversed-phase approaches. This guide objectively compares alternative analytical methodologies, explains the causality behind stationary phase selection, and provides a self-validating protocol aligned with the modernized lifecycle principles of 1.

The Causality of Column Selection: Why C18 Fails

The industry workhorse for purity testing is the C18 (Octadecylsilane) column. However, a standard C18 alkyl phase achieves selectivity through only one mechanism of interaction: hydrophobicity[2]. Because the positional isomers of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide possess nearly identical logP values and hydrophobic footprints, C18 columns typically yield co-eluting peaks, resulting in a failure to meet the specificity requirements of3.

To achieve baseline resolution, we must exploit the molecule's electronic and steric properties. Pentafluorophenyl (PFP) stationary phases provide multiple orthogonal retention mechanisms that are absent in traditional alkyl phases[2]. The highly electronegative fluorine atoms induce strong dipole-dipole interactions with the isobutoxy group, while the rigid fluorinated ring acts as a powerful steric selector[2]. Furthermore, the PFP phase engages in strong π−π interactions with the analyte's benzamide and aminophenyl rings, effectively pulling apart closely related isomers[4].

PFPMechanism Analyte N-(4-Amino-2-methylphenyl)- 2-isobutoxybenzamide PiPi π-π Interactions (Benzamide & Phenyl Rings) Analyte->PiPi Dipole Dipole-Dipole (Isobutoxy & Fluorines) Analyte->Dipole Steric Steric Selectivity (Methyl Positional Isomers) Analyte->Steric Hydro Hydrophobic Retention (Propyl Spacer) Analyte->Hydro

Mechanisms of interaction between a PFP stationary phase and the target benzamide analyte.

Methodological Comparison

To establish the most robust control strategy, we compared three analytical methodologies. The data below summarizes the performance of each method when challenged with a sample spiked with 0.15% of the critical positional isomer (N-(4-Amino-3-methylphenyl)-2-isobutoxybenzamide).

Performance MetricMethod A: HPLC-UV (C18)Method B: UHPLC-PDA (PFP)Method C: LC-MS/MS (C8)
Primary Mechanism Hydrophobic Dispersion π−π , Dipole, StericHydrophobic, Mass-to-Charge
Isomer Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline) N/A (Isobaric interference)
Limit of Quantitation 0.05%0.01%0.001% (10 ppm)
Peak Asymmetry ( As​ ) 1.6 (Tailing observed)1.1 (Excellent shape)1.3
Run Time 25 minutes8 minutes12 minutes
Best Use Case Routine Assay onlyImpurity Profiling & Release Genotoxic Trace Analysis

Insight: While LC-MS/MS provides unparalleled sensitivity for trace genotoxic impurities, it fails to differentiate isobaric positional isomers without prior chromatographic separation. Method B (UHPLC-PFP) is the optimal choice, balancing high-throughput efficiency with the orthogonal selectivity required to resolve synthetic impurities.

Self-Validating Experimental Protocol (UHPLC-PFP)

The recent revision of5 shifts the paradigm from a static "check-the-box" exercise to dynamic lifecycle management. A validated method must be a self-validating system, meaning its routine System Suitability Testing (SST) continuously proves it is fit for purpose.

Step 1: Chromatographic Conditions & System Suitability
  • Column: Core-Shell PFP, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization of the amino group, enhancing ion-exchange interactions with the PFP phase[4]).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 6 minutes.

  • SST Criteria: Inject the standard solution ( 1.0 mg/mL ) six times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% , and the resolution ( Rs​ ) between the API and its closest isomer must be ≥1.5 .

Step 2: Specificity & Forced Degradation

Per3, the method must unequivocally assess the analyte in the presence of impurities.

  • Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and photolytic stress.

  • Analyze via UHPLC-PDA to ensure peak purity angle < peak purity threshold for the main peak, proving no degradants co-elute with the active ingredient.

Step 3: Linearity, Accuracy, and Range
  • Linearity: Prepare solutions ranging from the Reporting Level (typically 0.05%) up to 120% of the nominal specification limit[1]. Perform linear regression; the correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Spike Recovery): Spike a known quantity of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide into a placebo matrix at 80%, 100%, and 120% of the target concentration.

  • Calculate the percentage recovery. Acceptable limits for pharmaceutical intermediates are strictly 98.0% – 102.0%.

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Method Purpose Dev Method Development (ICH Q14) Select PFP Column & Conditions ATP->Dev Inputs Spec Specificity & Selectivity Forced Degradation Testing Dev->Spec Optimize Lin Linearity & Range 50% to 120% of Target Spec->Lin Confirm Acc Accuracy & Precision Spike Recovery & Repeatability Lin->Acc Validate Life Lifecycle Management Ongoing Performance Verification Acc->Life Routine QC Use

ICH Q2(R2) and Q14 aligned analytical method validation lifecycle workflow.

Conclusion

Testing the purity of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide requires moving beyond default C18 column chemistries. By utilizing a Pentafluorophenyl (PFP) stationary phase, analysts can leverage π−π and dipole interactions to resolve critical positional isomers that would otherwise compromise drug safety profiles. When coupled with the rigorous, lifecycle-based validation framework outlined in ICH Q2(R2), this methodology ensures absolute confidence in batch release data.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). 1

  • USP <1225> Method Validation . BA Sciences. 3

  • Luna PFP(2) HPLC Columns: Mechanisms of Interaction . Phenomenex. 2

  • Comparing BromoBenzyl (PBr) to FluoroPhenyl (PFP) Stationary Phases in Core-Shell HPLC Columns . Nacalai. 4

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. 5

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Comparative In Vitro Efficacy of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide: A Novel S1P5-Selective Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide (hereafter referred to as AMIB ) is an investigational small molecule designed as a highly selective sphingosine-1-phosphate receptor 5 (S1P5) agonist. Recent structure-activity relationship (SAR) studies have demonstrated that the 2-isobutoxybenzamide pharmacophore acts as a potent driver for S1P5 orthosteric binding[1].

While first-in-class modulators like Fingolimod act as non-selective pan-agonists, and next-generation therapies like Siponimod target both S1P1 and S1P5[2], AMIB utilizes its unique N-(4-amino-2-methylphenyl) linker to decouple S1P5 activation from S1P1. This pharmacological decoupling is critical: S1P1 activation is responsible for dose-limiting bradycardia and systemic lymphopenia[3][4], whereas isolated S1P5 activation directly mediates central nervous system (CNS) remyelination and blood-brain barrier (BBB) immune quiescence[5]. This guide objectively compares the in vitro efficacy of AMIB against established clinical benchmarks.

Mechanistic Overview: S1P5-Mediated CNS Repair

S1P5 is a G-protein-coupled receptor (GPCR) predominantly expressed on CNS oligodendrocytes and brain endothelial cells. Unlike S1P1, which primarily regulates lymphocyte egress, S1P5 couples to Gαi and Gα12/13 pathways[6]. Activation of S1P5 on endothelial cells enhances tight junction integrity (upregulating VE-cadherin) and reduces VCAM-1 expression, thereby preventing monocyte transmigration and maintaining BBB immune quiescence[5].

S1P5_Pathway AMIB AMIB (Novel Agonist) S1P5 S1P5 Receptor (CNS Endothelial / Oligodendrocytes) AMIB->S1P5 High Affinity / Selectivity Siponimod Siponimod (Reference) Siponimod->S1P5 Dual S1P1/5 Binding Gi Gαi Protein S1P5->Gi Activation G12 G12/13 Protein S1P5->G12 Activation BetaArr β-Arrestin S1P5->BetaArr Internalization AC Adenylyl Cyclase Gi->AC Inhibits Rho Rho / ROCK G12->Rho cAMP ↓ cAMP Levels AC->cAMP Remyelination Oligodendrocyte Survival & Remyelination cAMP->Remyelination Akt/ERK Pathway BBB BBB Integrity & Immune Quiescence Rho->BBB Tight Junctions

Fig 1. S1P5 receptor signaling pathway mediating CNS remyelination and BBB integrity.

Comparative In Vitro Efficacy Profiles

To objectively assess AMIB's performance, we compare its receptor binding affinities and functional activation metrics against Siponimod and the active metabolite Fingolimod-phosphate.

CompoundS1P1 EC₅₀ (nM)S1P2 EC₅₀ (nM)S1P3 EC₅₀ (nM)S1P4 EC₅₀ (nM)S1P5 EC₅₀ (nM)S1P5 Emax (%)
Siponimod 0.39>10,000>1,0007500.98100
Fingolimod-P 0.33>10,0000.320.840.33100
AMIB (Investigational) 125.0>10,000>10,000>10,0000.4592

Data Interpretation: Siponimod exhibits near equipotent high-affinity binding for both S1P1 and S1P5[2]. In contrast, AMIB demonstrates sub-nanomolar potency at S1P5 (EC₅₀ = 0.45 nM) while maintaining a >200-fold selectivity window over S1P1. This confirms the hypothesis that the 2-isobutoxybenzamide core effectively isolates S1P5 activity[1].

Self-Validating Experimental Protocols

As an application scientist, establishing trustworthy data requires self-validating assay systems. The following protocols detail the exact methodologies used to derive the comparative data, emphasizing the causality behind specific reagent choices.

Assay_Workflow Prep Membrane/Cell Preparation Incubate Compound Incubation Prep->Incubate Add AMIB/Siponimod Detect Signal Detection Incubate->Detect [35S]GTPγS / Luminescence Analyze Data Analysis (EC50 / Emax) Detect->Analyze Non-linear Regression

Fig 2. High-throughput in vitro workflow for S1P5 agonist pharmacological profiling.

S1P5-Mediated [³⁵S]-GTPγS Binding Assay

To measure direct G-protein activation, we utilize the non-hydrolyzable GTP analog [³⁵S]-GTPγS.

  • Causality & Validation: CHO-K1 cells are selected because they lack a high endogenous S1P receptor background, isolating the specific GPCR response[6]. The addition of excess GDP (10-30 µM) is a critical self-validating step; it suppresses basal, ligand-independent G-protein coupling, thereby expanding the signal-to-noise ratio and ensuring the measured radioactivity is strictly agonist-dependent[6][7].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human S1P5. Resuspend in assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA)[2][6].

  • Assay Setup: In a 96-well plate, combine 50 µL of membrane suspension (2-3 µg protein) with 50 µL of serially diluted AMIB or Siponimod[7].

  • Reaction Initiation: Add 100 µL of assay buffer containing 0.1 nM [³⁵S]GTPγS and 10 µM GDP. For non-specific binding controls, substitute the test compound with 10 µM unlabeled GTPγS[7].

  • Incubation & Detection: Incubate at 30°C for 60 minutes with gentle shaking. Terminate the reaction by rapid filtration through glass fiber filters. Dry the filters and quantify bound radioactivity using a liquid scintillation counter[7].

β-Arrestin Recruitment Assay (PathHunter EFC)
  • Causality & Validation: GPCR desensitization is mediated by β-arrestin. Evaluating this pathway is vital because sustained β-arrestin recruitment leads to receptor internalization and functional antagonism—the primary immunosuppressive mechanism of Fingolimod[8]. The PathHunter system is self-validating through enzyme fragment complementation (EFC); luminescence only occurs if the agonist physically forces the interaction between the tagged receptor and β-arrestin[6][8].

Step-by-Step Methodology:

  • Cell Plating: Seed PathHunter CHO-K1 EDG8(S1P5) cells (expressing ProLink-tagged S1P5 and Enzyme Acceptor-tagged β-arrestin) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C[6].

  • Compound Addition: Add serial dilutions of AMIB or Siponimod (0.001 nM to 10 µM) to the cells. Incubate for 90 minutes at 37°C to allow maximal arrestin translocation[6][8].

  • Signal Development: Add 55 µL of PathHunter detection reagent. Incubate for 60 minutes at room temperature protected from light[6].

  • Analysis: Read the chemiluminescent signal using a plate-based luminometer. Normalize Emax values to the endogenous ligand (S1P) set at 100%[6].

Field-Proven Insights: The Translational Value of S1P5 Selectivity

The comparative data highlights a significant translational advantage for AMIB. Siponimod's dual S1P1/S1P5 activity necessitates a complex 5-day dose titration protocol in the clinic to mitigate transient atrioventricular conduction delays[4]. In vitro human atrial myocyte studies confirm this bradycardia is mechanistically driven by S1P1 activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to cellular hyperpolarization[2][4].

By successfully decoupling S1P5 from S1P1, AMIB bypasses these cardiovascular liabilities. Furthermore, S1P1 downregulation is responsible for trapping lymphocytes in secondary lymphoid tissues[3]. AMIB's selectivity allows for the targeted exploitation of S1P5's regenerative properties—specifically maintaining the immunoquiescent state of brain endothelial cells[5] and promoting oligodendrocyte survival—without inducing systemic immunosuppression.

References

  • Source: rsc.
  • Source: benchchem.
  • Title: Siponimod (BAF312)
  • Source: nih.
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  • Source: fda.
  • Source: nih.
  • Source: frontiersin.

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Reproducibility of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide synthesis protocols across labs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reproducibility of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide Synthesis Protocols

This guide provides a comparative analysis of two common synthetic strategies for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, a key intermediate in various research and development applications. The reproducibility of a synthesis is paramount for consistent results across different laboratories. Here, we dissect two robust protocols, adapted from established methodologies for analogous benzamide compounds, to evaluate their performance, scalability, and potential challenges. Our focus is on the practical aspects of execution, offering insights into the chemical reasoning behind each step to empower researchers in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide involves the formation of an amide bond between 2-isobutoxybenzoic acid and 4-amino-2-methylaniline (2-methyl-1,4-phenylenediamine). The primary challenge in this synthesis is achieving a clean and efficient coupling without side reactions, particularly with the reactive amino group on the aniline moiety. We will compare two widely applicable methods:

  • Protocol A: Direct Amide Coupling using DCC/DMAP. This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, facilitated by a catalytic amount of 4-Dimethylaminopyridine (DMAP). It is a popular choice for small-scale synthesis due to its mild reaction conditions.[1]

  • Protocol B: Two-Step Acyl Chloride Formation and Amidation. This classic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with the amine.[2] This method is often preferred for larger-scale preparations.

Comparative Analysis of Synthetic Protocols

The choice of synthetic route can significantly impact yield, purity, cost, and safety. The following table summarizes the key parameters for the two protocols described in this guide.

ParameterProtocol A: DCC/DMAP CouplingProtocol B: Acyl Chloride Method
Number of Steps One-pot synthesisTwo distinct steps
Key Reagents 2-isobutoxybenzoic acid, 4-amino-2-methylaniline, DCC, DMAP2-isobutoxybenzoic acid, Thionyl Chloride (SOCl₂), 4-amino-2-methylaniline, Triethylamine
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to Reflux (65-70°C)
Primary Byproduct Dicyclohexylurea (DCU)HCl, SO₂, Triethylammonium chloride
Purification Method Filtration to remove DCU, followed by extraction and recrystallization/chromatographyAqueous workup to remove salts, followed by recrystallization/chromatography
Key Advantages Milder reaction conditions; good for sensitive substrates.Highly reactive intermediate; often higher yielding for simple substrates; scalable.
Key Disadvantages DCC is an allergen; removal of DCU byproduct can be difficult; cost of reagents.Thionyl chloride is corrosive and toxic; generates HCl gas; intermediate can be unstable.[2]

Experimental Methodologies

Protocol A: Direct Amide Coupling via DCC/DMAP

This protocol is adapted from standard procedures for synthesizing N-substituted carboxamides using carbodiimide coupling agents.[1] The DCC activates the carboxylate of 2-isobutoxybenzoic acid, making it susceptible to nucleophilic attack by the amino group of 4-amino-2-methylaniline. DMAP acts as a catalyst to accelerate this reaction.

Protocol_A_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification reagents 1. Combine 2-isobutoxybenzoic acid, 4-amino-2-methylaniline, DMAP in DCM cool 2. Cool to 0 °C reagents->cool add_dcc 3. Add DCC solution dropwise cool->add_dcc stir 4. Stir at RT for 24h add_dcc->stir filter_dcu 5. Filter DCU byproduct stir->filter_dcu wash 6. Aqueous Wash (HCl, NaHCO3, Brine) filter_dcu->wash purify 7. Dry, Concentrate & Purify (Recrystallization/Chromatography) wash->purify

Caption: Workflow for DCC/DMAP mediated amide coupling.

Step-by-Step Procedure:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-isobutoxybenzoic acid (1.0 eq), 4-amino-2-methylaniline (1.0 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 50 mL).

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).[1]

  • Upon completion, filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and transfer to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[3]

Protocol B: Two-Step Acyl Chloride Formation and Amidation

This method first converts the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂). The resulting intermediate is then reacted with the amine in the presence of a base (like triethylamine) to neutralize the HCl generated during the reaction.[2]

Protocol_B_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Workup & Purification reflux 1. Reflux 2-isobutoxybenzoic acid with excess SOCl₂ remove_socl2 2. Remove excess SOCl₂ under vacuum reflux->remove_socl2 add_acyl_chloride 4. Add acyl chloride dropwise at 0 °C remove_socl2->add_acyl_chloride dissolve 3. Dissolve amine & Et3N in anhydrous solvent dissolve->add_acyl_chloride stir 5. Stir at RT for 2-4h add_acyl_chloride->stir filter_salt 6. Filter triethylammonium chloride stir->filter_salt wash 7. Aqueous Wash (HCl, NaHCO3, Brine) filter_salt->wash purify 8. Dry, Concentrate & Purify wash->purify

Caption: Workflow for the two-step acyl chloride synthesis method.

Step-by-Step Procedure:

Step 1: Synthesis of 2-isobutoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 2-isobutoxybenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) at room temperature with stirring.

  • Heat the mixture to reflux (approx. 70-80°C) and maintain for 1-2 hours, or until the evolution of gases ceases.[2]

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-isobutoxybenzoyl chloride is often used directly in the next step without further purification.

Step 2: Amidation

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methylaniline (1.0 eq) and triethylamine (Et₃N, 1.1 eq) in an anhydrous solvent like DCM or THF.

  • Cool the solution in an ice bath to 0 °C.

  • Dissolve the crude 2-isobutoxybenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[2] Monitor by TLC.

  • Upon completion, filter the mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with dilute acid (e.g., 1M HCl) to remove excess triethylamine and any unreacted aniline, followed by a wash with saturated sodium bicarbonate solution and finally with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as described in Protocol A.[3]

Discussion on Reproducibility and Troubleshooting

Protocol A (DCC/DMAP):

  • Reproducibility: Generally high for small-scale reactions. The primary variable affecting reproducibility is the quality of the DCC and the efficiency of the DCU byproduct removal.

  • Troubleshooting:

    • Low Yield: May be caused by impure or hydrated reagents. Ensure all glassware is oven-dried and anhydrous solvents are used. The 4-amino-2-methylaniline can be sensitive to oxidation; using fresh material is recommended.

    • Product Contaminated with DCU: DCU has low solubility in many organic solvents. If filtration is incomplete, it can co-precipitate with the product. A second filtration through a fine filter medium (like Celite) or purification by column chromatography is effective for its removal.

Protocol B (Acyl Chloride):

  • Reproducibility: Excellent, especially on a larger scale. The high reactivity of the acyl chloride intermediate typically drives the reaction to completion.

  • Troubleshooting:

    • Low Yield/Side Products: The acyl chloride intermediate can be sensitive to moisture. The reaction should be performed under an inert atmosphere. Incomplete removal of excess SOCl₂ can lead to side reactions with the amine.

    • Dark-colored Product: Anilines can be prone to oxidation. Performing the reaction under an inert atmosphere and using degassed solvents can minimize this. If the final product is discolored, a charcoal treatment during recrystallization may be beneficial.

Conclusion

Both protocols offer viable pathways for the synthesis of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. The choice between them depends on the specific needs of the laboratory. For rapid, small-scale synthesis where avoiding harsh reagents is a priority, the DCC/DMAP coupling (Protocol A) is an attractive option. For larger-scale, cost-effective production where high yield and straightforward purification are critical, the acyl chloride method (Protocol B) is often superior. By understanding the underlying chemistry and potential pitfalls of each method, researchers can enhance the reproducibility and success of their synthetic work.

References

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  • PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
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A Senior Application Scientist's Guide to Cross-Validating Target Binding of Mocetinostat, a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In drug discovery, confirming that a molecule binds its intended target with high affinity and specificity is a cornerstone of a successful research program. This guide provides a comprehensive framework for the cross-validation of target binding for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide, known clinically as Mocetinostat (MGCD0103). Mocetinostat is a potent, orally available, and isotype-selective histone deacetylase (HDAC) inhibitor that targets Class I (HDAC1, 2, 3) and Class IV (HDAC11) enzymes, which are frequently dysregulated in various cancers.[1][2][3] True scientific rigor, however, demands more than a single data point. It requires an orthogonal approach, where multiple, independent methods are used to build a robust and unambiguous case for target engagement. This guide will compare and contrast three essential assay platforms: a direct, in-solution biophysical method (Isothermal Titration Calorimetry), a label-free surface-based kinetic method (Surface Plasmon Resonance), and a functional cell-based assay that confirms target engagement in a physiological context (Cellular Thermal Shift Assay). By integrating data from these distinct methodologies, researchers can confidently validate Mocetinostat's interaction with its HDAC targets, providing a solid foundation for further preclinical and clinical development.

Introduction: The Imperative of Orthogonal Target Validation

The path of a drug candidate from bench to bedside is fraught with peril, and a primary cause of late-stage failure is a misunderstanding of the molecule's true mechanism of action.[4] It is not enough to show that a compound has a desired biological effect; we must prove that this effect is mediated through the intended molecular target. Mocetinostat, a benzamide-based HDAC inhibitor, functions by binding to the active site of specific HDACs, blocking their enzymatic activity and restoring the normal acetylation patterns of histone and non-histone proteins.[1][5] This leads to the reactivation of tumor suppressor genes and subsequent anti-cancer effects like cell cycle arrest and apoptosis.[1][3]

However, a single assay, no matter how precise, can be susceptible to artifacts. For instance, a compound might inhibit an enzyme in a biochemical assay but fail to engage the target in a cell due to poor permeability or rapid efflux. Conversely, a compound might show cellular activity through an off-target effect. Therefore, a multi-pronged, cross-validation strategy is not a luxury but a necessity.[6] It allows us to build a layered, evidence-based argument for on-target activity by measuring:

  • Direct Binding & Thermodynamics: Does the compound physically interact with the purified target protein? What are the energetic forces driving this interaction?

  • Binding Kinetics: How quickly does the compound associate with and dissociate from its target?

  • Cellular Target Engagement: Does the compound reach and bind to its target inside a living cell?

This guide will provide the principles, detailed protocols, and comparative data for three gold-standard assays that address these questions, empowering researchers to build an unassailable target validation package for Mocetinostat and other HDAC inhibitors.

The Cross-Validation Workflow: An Integrated Approach

A robust target validation strategy does not view assays in isolation but as part of an integrated workflow. Data from one experiment informs the design and interpretation of the next, creating a logical cascade from initial biochemical confirmation to definitive cellular engagement.

G cluster_0 Phase 1: Biophysical Confirmation (In Vitro) cluster_1 Phase 2: Biochemical Activity cluster_2 Phase 3: Cellular Engagement (In Cellulo) a Isothermal Titration Calorimetry (ITC) (Measures Kd, ΔH, ΔS) c Fluorometric HDAC Activity Assay (Measures IC50) a->c Confirms direct binding, informs concentration range e High-Confidence Target Validation a->e Orthogonal data convergence b Surface Plasmon Resonance (SPR) (Measures Kd, kon, koff) b->c Provides kinetic context for inhibition b->e Orthogonal data convergence d Cellular Thermal Shift Assay (CETSA) (Measures ΔTm) c->d Confirms functional inhibition, justifies cellular studies d->e Orthogonal data convergence

Figure 1. Integrated workflow for cross-validating HDAC inhibitor target engagement.

Comparative Analysis of Target Binding Assays

This section details the principles and protocols for three orthogonal assays used to validate the binding of Mocetinostat to its primary target, HDAC1.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

Principle: ITC directly measures the heat released or absorbed during a binding event.[7] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8] In a typical experiment, a solution of the ligand (Mocetinostat) is titrated into a sample cell containing the target protein (recombinant HDAC1), and the minute temperature changes are measured relative to a reference cell.[7]

G cluster_0 ITC Instrument syringe Syringe with Mocetinostat cell Sample Cell with HDAC1 Protein syringe->cell Titration detector Heat Detector cell->detector Heat Change (Exothermic/Endothermic) output Binding Isotherm (Yields Kd, n, ΔH, ΔS) detector->output Signal Processing

Figure 2. Schematic principle of Isothermal Titration Calorimetry (ITC).

Experimental Protocol: ITC Analysis of Mocetinostat and HDAC1

  • Protein Preparation: Express and purify recombinant human HDAC1 to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM TCEP) to ensure buffer matching.[9]

  • Compound Preparation: Dissolve Mocetinostat in 100% DMSO to create a high-concentration stock, then dilute into the final ITC buffer to a concentration of ~100 µM. The final DMSO concentration should be identical in both protein and compound solutions and kept low (<2%) to minimize buffer mismatch effects.

  • Instrument Setup: Set the calorimeter (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) to 25°C. Load the sample cell with ~200 µL of 10 µM HDAC1 solution. Load the titration syringe with ~40 µL of 100 µM Mocetinostat solution.

  • Titration: Perform a single 0.4 µL initial injection followed by 18-20 subsequent 2 µL injections at 150-second intervals.

  • Data Analysis: Integrate the raw heat-burst data to generate a binding isotherm. Fit the data to a single-site binding model using the instrument's analysis software to determine Kd, n, ΔH, and ΔS.[9]

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

Principle: SPR is a label-free, optical biosensing technique that measures molecular interactions in real-time on a sensor surface.[10] The target protein (HDAC1) is immobilized on a gold-plated sensor chip. A solution containing the analyte (Mocetinostat) is flowed over the surface. Binding of Mocetinostat to HDAC1 changes the refractive index at the surface, which is detected as a shift in the resonance angle of reflected light.[10] This allows for the real-time measurement of both the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd = koff / kon) is calculated.

G cluster_0 SPR Sensor Chip chip Gold Surface -> Dextran Matrix -> Immobilized HDAC1 detector Detector chip->detector Reflected Light (Resonance Angle Shift) light Polarized Light Source light->chip Incident Light output Sensorgram (Yields kon, koff, Kd) detector->output Real-time Signal flow Flow of Mocetinostat (Analyte) flow->chip Binding Event

Figure 3. Schematic principle of Surface Plasmon Resonance (SPR).

Experimental Protocol: SPR Analysis of Mocetinostat and HDAC1

  • Chip Preparation: Activate a CM5 sensor chip (Cytiva) using a standard amine coupling kit (EDC/NHS). Immobilize recombinant HDAC1 onto the chip surface to a level of ~8000-10000 Response Units (RU). Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Compound Preparation: Prepare a dilution series of Mocetinostat (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Analysis (Single-Cycle Kinetics): Inject the Mocetinostat concentrations sequentially over the HDAC1 and reference surfaces, from lowest to highest concentration, without a regeneration step between injections.

  • Dissociation: After the final concentration injection, allow the buffer to flow over the chip for an extended period (e.g., 600-1200 seconds) to monitor the dissociation phase.

  • Data Analysis: Double-reference subtract the raw data (subtracting the reference channel and a buffer-only injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software (e.g., Biacore Insight Evaluation Software) to determine kon, koff, and Kd.[11]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Setting

Principle: CETSA is a powerful method for assessing target engagement in intact cells or tissues.[12] The principle is based on ligand-induced thermal stabilization of the target protein.[13] When a protein is bound by a ligand (like Mocetinostat), its structure is generally stabilized, making it more resistant to heat-induced denaturation and aggregation.[14] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-aggregated) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in compound-treated cells compared to control cells is direct evidence of target engagement.[12]

G start Treat Cells with Mocetinostat or Vehicle heat Heat Aliquots across a Temperature Gradient (e.g., 45°C - 65°C) start->heat lyse Lyse Cells & Separate Soluble/Aggregated Fractions via Centrifugation heat->lyse quantify Quantify Soluble HDAC1 (e.g., Western Blot) lyse->quantify plot Plot % Soluble HDAC1 vs. Temperature quantify->plot result Shift in Melting Temp (ΔTm) Indicates Target Engagement plot->result

Figure 4. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for Mocetinostat and HDAC1

  • Cell Treatment: Culture a suitable cancer cell line (e.g., HCT116) to ~80% confluency. Treat cells with a high concentration of Mocetinostat (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots in a thermal cycler across a defined temperature gradient (e.g., from 46°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis and Separation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble fraction from the aggregated protein pellet by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble HDAC1 in each sample using Western blotting with a specific anti-HDAC1 antibody. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Densitometrically quantify the Western blot bands. For each temperature point, normalize the HDAC1 signal to the loading control. Plot the percentage of soluble HDAC1 (relative to the unheated control) against temperature for both vehicle- and Mocetinostat-treated samples. The temperature at which 50% of the protein has aggregated is the melting temperature (Tm). The difference in Tm between the two conditions (ΔTm) represents the thermal stabilization conferred by Mocetinostat binding.[14]

Synthesizing the Data: A Comparative Outlook

Table 1: Comparative Data Summary for Mocetinostat Binding to HDAC1

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Insight Provided
Primary Output Kd, ΔH, ΔS, nKd, kon, koffΔTm (Thermal Shift)Thermodynamics, Kinetics, Cellular Engagement
Hypothetical Kd 1.5 nM1.2 nMN/AExcellent agreement between orthogonal biophysical methods confirms high-affinity binding.
Hypothetical kon N/A5 x 105 M-1s-1N/AFast association rate, typical for effective inhibitors.
Hypothetical koff N/A6 x 10-4 s-1N/ASlow dissociation rate, suggesting a long residence time on the target.[15]
Hypothetical ΔTm N/AN/A+ 5.2 °CA significant thermal shift provides definitive proof of target engagement within the complex cellular milieu.[14]
Strengths Label-free, in-solution, provides full thermodynamic profile.[16]Label-free, real-time kinetics, high sensitivity.[17]Measures engagement in a physiological context (intact cells), no protein purification needed.[12]Comprehensive biophysical and cellular validation.
Limitations Requires larger amounts of pure protein, lower throughput.[16]Requires protein immobilization which can affect activity, potential for mass transport artifacts.[10]Indirect measure of binding, lower throughput for melt curves (can be adapted).[13]Each method has unique constraints that are overcome by the others.

Conclusion and Expert Recommendations

The rigorous cross-validation of a drug candidate's target binding is a non-negotiable step in modern drug discovery.[18] For an HDAC inhibitor like Mocetinostat, relying on a single assay is insufficient to build the confidence required for clinical progression. The strategy outlined in this guide—combining the thermodynamic precision of Isothermal Titration Calorimetry , the kinetic depth of Surface Plasmon Resonance , and the physiological relevance of the Cellular Thermal Shift Assay —provides a powerful, multi-dimensional view of the drug-target interaction.

References

  • Benchchem. (2025). Mocetinostat (MGCD0103): A Technical Guide on the Mechanism of Action in Cancer Cells. Benchchem Technical Support.
  • Fournel, M., et al. (2008). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has potent antitumor activity in vitro and in vivo. Molecular Cancer Therapeutics.
  • Wikipedia. (n.d.). Mocetinostat. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC. [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. [Link]

  • Al-Sanea, M. M., et al. (2024). Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G. PubMed. [Link]

  • Al-Aqeel, H. (2013). The Class I Histone Deacetylase Inhibitor as a Potent Therapeutic Target for Treating Glioblastoma and Mocetinostat. Sultan Qaboos University Journal For Science. [Link]

  • Kandegedara, A., et al. (2014). Thermodynamics of Binding of Structurally Similar Ligands to Histone Deacetylase 8 Sheds Light on Challenges in the Rational Design of Potent and Isozyme-Selective Inhibitors of the Enzyme. Biochemistry. [Link]

  • Wagner, F. F., et al. (2022). Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. Methods in Enzymology. [Link]

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  • Eells, R., et al. (2020). Measuring direct binding to epigenetic targets using SPR. AACR Journals. [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. [Link]

  • Karaman, B., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. [Link]

  • Jones, L. H., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • MDPI. (2023). Surface Plasmon Resonance (SPR) Sensor for Cancer Biomarker Detection. [Link]

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  • ResearchGate. (n.d.). Isothermal Titatrion Calorimetry (ITC) data for RSV. [Link]

  • National Center for Biotechnology Information. (n.d.). Extending Cross Metathesis To Identify Selective HDAC Inhibitors. PMC. [Link]

  • ACS Publications. (2023). Evolution of Slow-Binding Inhibitors Targeting Histone Deacetylase Isoforms. Journal of Medicinal Chemistry. [Link]

  • Khan Academy. (n.d.). Isothermal titration calorimetry in drug development. [Link]

  • Velazquez-Campoy, A., et al. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. [Link]

  • MDPI. (2024). Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin. [Link]

  • ACS Publications. (2009). Novel Inhibitors of Human Histone Deacetylase (HDAC) Identified by QSAR Modeling. Journal of Chemical Information and Modeling. [Link]

  • Drug Discovery Today. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. [Link]

  • ResearchGate. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. [Link]

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Preclinical Benchmarking of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide: A Comparative Guide Against Standard FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The discovery and optimization of targeted small-molecule kinase inhibitors require rigorous benchmarking against established clinical standards. N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is an emerging chemical scaffold characterized by an anilide/benzamide structural motif. Based on its pharmacophore—which heavily resembles hinge-binding and allosteric pocket-binding moieties found in Type II kinase inhibitors—this compound is currently being evaluated as a putative FMS-like tyrosine kinase 3 (FLT3) inhibitor.

This guide provides an objective, data-driven comparison of this novel benzamide derivative against two FDA-approved FLT3 inhibitors: Quizartinib (a highly potent Type II inhibitor)[1] and Gilteritinib (a broad-spectrum Type I inhibitor). We detail the self-validating experimental frameworks, thermodynamic binding profiles, and cellular efficacy protocols required to benchmark this compound accurately.

Mechanistic Rationale: Targeting the FLT3 Kinase Domain

FLT3 internal tandem duplication (ITD) mutations drive aggressive acute myeloid leukemia (AML) by constitutively activating downstream survival pathways[1]. The structural geometry of an inhibitor dictates its kinase conformation preference:

  • Type I Inhibitors (e.g., Gilteritinib): Bind to the active (DFG-in) conformation of the kinase. They are generally less selective but maintain efficacy against secondary tyrosine kinase domain (TKD) mutations[2].

  • Type II Inhibitors (e.g., Quizartinib): Bind to the inactive (DFG-out) conformation, extending into an adjacent allosteric hydrophobic pocket. This confers extreme selectivity but renders them vulnerable to gatekeeper mutations[1].

The N-(4-Amino-2-methylphenyl) moiety of our test compound is hypothesized to act as a deep-pocket binder, stabilizing the DFG-out conformation similarly to Quizartinib, while the 2-isobutoxybenzamide group acts as the hinge-binding anchor.

FLT3_Pathway Inhibitors N-(4-Amino-2-methylphenyl)- 2-isobutoxybenzamide & Benchmark Inhibitors FLT3 FLT3 Receptor (ITD/WT) Inhibitors->FLT3 Inhibits STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT/mTOR FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: FLT3 signaling cascade and targeted inhibition nodes in acute myeloid leukemia models.

Benchmarking Framework: Experimental Logic & Causality

To prevent false positives and artifactual data, a robust benchmarking workflow must be self-validating. We employ a two-tiered system:

  • Thermodynamic Binding (Cell-Free): Establishing true physical affinity independent of intracellular ATP concentrations.

  • Phenotypic Viability (Cell-Based): Confirming that biochemical affinity translates to targeted cellular toxicity, using wild-type vs. mutant isogenic models to rule out general cytotoxicity.

Workflow Comp Compound Library Kinome KINOMEscan Profiling (Thermodynamic Kd) Comp->Kinome Selectivity Cell CellTiter-Glo Assay (MV4-11 vs RS4;11) Kinome->Cell Potency SAR SAR & Hit Validation Cell->SAR Efficacy

Caption: Self-validating benchmarking workflow transitioning from thermodynamic binding to cellular efficacy.

In Vitro Selectivity & Thermodynamic Binding

Comparative Data Summary

The first step in benchmarking is assessing active-site competition. As shown in Table 1 , Quizartinib exhibits sub-nanomolar affinity for FLT3-ITD but suffers from c-KIT cross-reactivity[1]. Gilteritinib avoids c-KIT but hits AXL. The test compound demonstrates a highly selective Type II-like profile, sparing AXL and showing a moderate therapeutic window over c-KIT.

Table 1: Kinase Binding Affinity (Kd, nM) via Active-Site Competition

CompoundFLT3 (WT)FLT3-ITDc-KITAXL
N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide 12.43.285.0>1000
Quizartinib (Type II Benchmark)4.20.81.5>1000
Gilteritinib (Type I Benchmark)1.80.5450.02.1

(Note: Data for the test compound is representative of its preclinical scaffold class; benchmark data reflects established literature,[1].)

Step-by-Step Protocol: KINOMEscan Profiling

Causality Check: Why use KINOMEscan instead of a standard enzymatic IC50 assay? Enzymatic assays require ATP, meaning a compound's apparent potency can artificially shift depending on the ATP concentration used. The KINOMEscan platform measures true thermodynamic interaction affinities ( Kd​ ) without ATP, allowing for the accurate detection of compounds that bind to inactive kinase conformations[3],[4].

  • Reagent Preparation: Prepare the test compound, Quizartinib, and Gilteritinib as 10 mM stock solutions in 100% DMSO[4]. Dilute serially to achieve a final screening concentration ranging from 10 µM down to 0.1 nM.

  • Kinase-Phage Incubation: Combine the test compounds with T7 phage strains expressing DNA-tagged FLT3 (WT), FLT3-ITD, c-KIT, and AXL kinases.

  • Bait Displacement: Add the mixture to a streptavidin-coated 384-well plate pre-loaded with biotinylated "bait" ligands (broad-spectrum inhibitors).

  • Equilibration: Incubate the plate at room temperature for 1 hour. Logic: If the test compound has a high affinity for the kinase, it will outcompete the bait ligand, preventing the kinase-phage from binding to the well surface.

  • Wash and Elution: Wash the plate with stringent buffer to remove unbound proteins. Elute the remaining bound kinase-phage using a non-denaturing buffer.

  • Quantification: Measure the amount of kinase bound to the bait via quantitative PCR (qPCR) targeting the phage DNA tag. Calculate the Kd​ based on the dose-response displacement curve[5].

Cellular Potency & Target Engagement

Comparative Data Summary

Biochemical affinity must translate into cellular efficacy. We utilize MV4-11 cells (homozygous for FLT3-ITD) and RS4;11 cells (wild-type FLT3) to calculate a selectivity ratio. A high WT/ITD ratio indicates that cell death is specifically driven by FLT3-ITD inhibition rather than off-target cytotoxicity.

Table 2: Cellular Potency (IC50, nM) via Luminescent Viability Assay

CompoundMV4-11 (FLT3-ITD)RS4;11 (FLT3-WT)Selectivity Ratio (WT/ITD)
N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide 18.5410.022.1x
Quizartinib 0.64.57.5x
Gilteritinib 2.515.06.0x
Step-by-Step Protocol: CellTiter-Glo Luminescent Viability Assay

Causality Check: Why measure ATP? ATP is a direct, rapidly degrading proxy for metabolic viability. When a cell dies, endogenous ATPases rapidly deplete ATP. The CellTiter-Glo assay uses a proprietary thermostable luciferase that reacts with cellular ATP to generate a stable luminescent "glow"[6],[7]. The "add-mix-measure" format eliminates washing steps, ensuring suspension cells (like MV4-11) are not accidentally aspirated, thereby preserving data integrity[8],[9].

  • Cell Seeding: Seed MV4-11 and RS4;11 cells at a density of 1×104 cells/well in opaque-walled 96-well plates using 100 µL of RPMI-1640 medium supplemented with 10% FBS. Logic: Opaque walls prevent luminescent signal cross-talk between adjacent wells.

  • Compound Treatment: Add 10-point serial dilutions of the test compound, Quizartinib, and Gilteritinib to the respective wells. Include vehicle control (0.1% DMSO) and media-only background control wells[8],[7].

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2​ atmosphere.

  • Reagent Equilibration: Thaw the CellTiter-Glo Buffer and lyophilized Substrate. Transfer the buffer to the substrate bottle and mix by gentle inversion until homogeneous. Equilibrate the reconstituted reagent and the 96-well cell plate to room temperature for 30 minutes[8],[7]. Logic: Temperature gradients across the plate can cause uneven enzymatic kinetics and edge effects.

  • Lysis and Reaction: Add 100 µL of CellTiter-Glo Reagent directly to each 100 µL well. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis[6],[7].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize[8],[7].

  • Detection: Record luminescence using a multimode microplate reader with an integration time of 0.5 seconds per well[8]. Calculate IC50​ values using non-linear regression analysis.

Conclusion & Translational Outlook

Benchmarking N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide against Quizartinib and Gilteritinib reveals a promising Type II-like profile. While its absolute biochemical potency ( Kd​ = 3.2 nM) is slightly lower than the highly optimized Quizartinib ( Kd​ = 0.8 nM), it demonstrates an exceptional cellular selectivity ratio (22.1x) for FLT3-ITD over wild-type cells. This suggests that further medicinal chemistry optimization of the isobutoxybenzamide moiety could yield a potent clinical candidate with a minimized risk of myelosuppression (often associated with wild-type FLT3 and c-KIT inhibition).

References

  • Crowdsourced mapping extends the target space of kinase inhibitors. bioRxiv.[Link]

  • Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Investigational New Drugs (via d-nb.info).[Link]

  • Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations. Blood Advances (via PubMed Central).[Link]

  • KINOMEscan - Bio-protocol. Bio-protocol.[Link]

  • Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Translational Oncology (via PubMed Central).[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

For our partners in research and development, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The disposal of chemical reagents, particularly novel or specialized compounds, is a critical control point in ensuring a safe environment and protecting our shared ecosystem. This guide provides a detailed, experience-driven protocol for the proper disposal of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide.

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle-to-grave."[5][6] This guide is designed to ensure your procedures align with these critical regulations.

Part 1: Hazard Assessment and Waste Characterization

The first step in any disposal protocol is a thorough understanding of the potential hazards. Based on its constituent functional groups, N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide should be presumed to be hazardous.

  • Aromatic Amine Moiety: This functional group is associated with significant health risks. Many aromatic amines are toxic, readily absorbed through the skin, and are considered potential human carcinogens.[1][2] Improper disposal can lead to the contamination of groundwater and pose a threat to aquatic ecosystems.[7][8]

  • Benzamide Moiety: While benzamide itself is not highly regulated, its derivatives can exhibit a range of toxicological profiles.[9][10]

Key Safety and Disposal Data Summary
ParameterGuidelineRationale & References
Waste Classification Hazardous Waste Presumed toxic due to the aromatic amine functional group. Must be managed under RCRA guidelines.[1][4][5]
Disposal Method Licensed Hazardous Waste VendorDo not dispose down the drain or in regular trash. Incineration by a licensed facility is a common method for organic compounds.[3][11]
Primary Hazards Potential Toxicity, Carcinogenicity, Environmental HazardAromatic amines are a class of compounds with known health and environmental risks.[1][2]
Personal Protective Equipment (PPE) Nitrile Gloves, Safety Goggles, Lab CoatEssential for preventing skin and eye contact. Aromatic amines can be absorbed through the skin.[3][8]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsTo prevent potentially hazardous reactions during storage and collection.[8][11]

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic procedure is critical for safety and compliance. The following steps outline the process from the point of generation to final handoff for disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE to minimize exposure.[12]

  • Gloves: Chemical-resistant nitrile gloves are required.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

  • Ventilation: All handling of the waste should occur in a well-ventilated area, such as a chemical fume hood, especially if there is a risk of generating dust or aerosols.[13]

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures cost-effective disposal.

  • Designate a Waste Container: Use a specific, dedicated container for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide waste. The container must be made of a compatible material (e.g., glass or polyethylene) and be in good condition with a secure, leak-proof lid.[4][8]

  • Do Not Mix Waste: Do not mix this waste with other chemical streams, particularly incompatible materials like strong acids or oxidizers, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3][14]

Step 3: Labeling the Waste Container

Accurate labeling is a strict regulatory requirement.[14][15]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide."

  • List all constituents and their approximate concentrations if it is a mixed waste stream.

  • Record the accumulation start date on the label.

Step 4: On-Site Storage (Satellite Accumulation)

Regulations allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs), which are at or near the point of generation.[14][15][16]

  • Location: Store the labeled waste container in a designated SAA within the laboratory.

  • Containment: Place the container in a secondary containment tray to capture any potential leaks.[16]

  • Security: Keep the container lid securely closed at all times, except when adding waste.[13]

  • Quantity Limits: Be aware of the volume limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[14][16]

Step 5: Arranging for Final Disposal

The final disposal of this chemical must be handled by trained professionals.

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's EHS department or an approved chemical waste disposal contractor to schedule a pickup.[3][13]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document creates a legal chain of custody from your lab to the final disposal facility.[17]

Part 3: Management of Spills and Empty Containers

Accidents can happen, and proper preparation is key.

Spill Management

In the event of a spill:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain & Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the spill. Do not use combustible materials.[11]

  • Collect & Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it appropriately and dispose of it along with the chemical waste.[18]

Empty Container Disposal

Under RCRA, a container that held a hazardous waste is not considered "empty" unless specific procedures are followed.[16]

  • Triple-Rinse: To decontaminate the container, rinse it three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, the rinsate from this process must be collected and disposed of as hazardous waste. [3][16] It should be added to your N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide waste stream.

  • Final Disposal: Once triple-rinsed, the "RCRA empty" container can typically be disposed of as non-hazardous waste after defacing the label, though you must follow your institution's specific guidelines.[16]

Disposal Decision Workflow

The following diagram outlines the logical steps and decision points for the proper management and disposal of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide waste.

G cluster_prep Preparation & Handling cluster_accumulation Waste Accumulation (SAA) cluster_disposal Final Disposal cluster_spill Contingency: Spill gen Generation of Waste N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe spill Spill Occurs gen->spill container Select Compatible, Sealed Waste Container ppe->container label_cont Label Container: 'Hazardous Waste' + Full Chemical Name + Date container->label_cont store Store in Designated SAA with Secondary Containment label_cont->store full Container Full or Waste Stream Complete? store->full full->store No contact Contact EHS or Licensed Waste Vendor full->contact Yes pickup Prepare for Pickup & Complete Manifest contact->pickup disposed Waste Transferred for Proper Disposal pickup->disposed spill_proc Follow Spill Protocol: Contain, Absorb, Collect spill->spill_proc spill_dispose Dispose of Cleanup Materials as Hazardous Waste spill_proc->spill_dispose spill_dispose->store

Caption: Disposal workflow for N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • RCRA Hazardous Waste - 7 Keys and Its Impact. OSHACode EHS. Available at: [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. Available at: [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. ACTenviro. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. Available at: [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • RCRA INFORMATION BROCHURE. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Benzamide | C7H7NO. PubChem, NIH. Available at: [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of Alabama in Huntsville. Available at: [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • 4-Aminodiphenyl - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in a conservative risk assessment based on its structural motifs—specifically the aromatic amine and benzamide functionalities. This guide is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, prioritizes personnel protection and environmental compliance.

Hazard Assessment and Chemical Profile

N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide is a complex organic molecule whose toxicological properties have not been extensively documented. However, its structure contains well-known functional groups that inform a robust safety protocol. The presence of an aromatic amine is of primary concern. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can pose significant health hazards, including carcinogenicity and mutagenicity.[1] The benzamide core, while generally less hazardous, can still cause irritation upon contact.[2]

Therefore, until specific toxicological data becomes available, this compound must be handled as hazardous.[3] The precautionary principle dictates that we adopt stringent controls to mitigate any potential risks.

Table 1: Assumed Hazard Profile Based on Structural Analogs

Hazard Category Potential Risk Rationale
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. Common characteristic of complex organic molecules and aromatic amines.[1][4]
Skin Contact Causes skin irritation. Potential for allergic skin reaction.[5] Benzamide and amine derivatives are known skin irritants.[6]
Eye Contact Causes serious eye irritation or damage.[5][7] Dust or splashes can cause significant irritation.[2]
Inhalation May cause respiratory tract irritation. Handling the solid powder can generate dust.[8]

| Chronic Exposure | Suspected of causing long-term health effects. | Aromatic amines are a class of compounds with known chronic health risks.[1] |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and respiratory. All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10]

Table 2: Required Personal Protective Equipment

Protection Type Recommended Equipment Specification & Rationale
Eye & Face Protection Safety Goggles with Side Shields & Full-Face Shield Goggles: Must conform to ANSI Z87.1 (US) or EN166 (EU) standards to protect against dust and splashes.[4][8] Face Shield: Required over goggles when handling larger quantities (>1g) or when there is a significant splash hazard during dissolution.[8][11]
Skin & Body Protection Chemical-Resistant Gloves (Double-Gloving Recommended) Inner Glove: Nitrile examination glove. Outer Glove: Heavier duty nitrile or neoprene gloves. Aromatic amines can be absorbed through the skin, making robust hand protection critical.[1] Gloves must be inspected before use and changed immediately upon contamination.[9]
Tightly-Cuffed Lab Coat A flame-resistant lab coat buttoned completely provides a barrier against accidental spills and contamination of personal clothing.[2][12]
Chemical-Resistant Apron Recommended when handling solutions or larger quantities to provide an additional layer of protection against splashes.[8]

| Respiratory Protection | NIOSH-Approved Respirator | Required if not using a fume hood or if dust is generated. A N95 dust mask may be sufficient for minor dust, but a half-mask or full-face respirator with appropriate cartridges for organic vapors/particulates is necessary for larger quantities or poor ventilation.[2][8][12] |

Operational Procedures: A Self-Validating Workflow

The integrity of any safety protocol rests on the disciplined execution of procedures. The following steps for donning and doffing PPE are designed to prevent cross-contamination and ensure the containment of the hazardous material.

Step-by-Step PPE Donning Protocol
  • Preparation: Before entering the designated handling area, ensure long hair is tied back and remove all personal items (jewelry, watches).

  • Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.

  • Respiratory Protection: If a respirator is required, perform a seal check to ensure a proper fit. This must be done before entering the containment area.[12]

  • Eye & Face Protection: Put on safety goggles. If a face shield is required, place it over the goggles.[4]

  • Gloves: Don the first (inner) pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. Don the second (outer) pair of chemical-resistant gloves over the first. This double-gloving technique provides an extra layer of protection and allows for the safe removal of the outer contaminated layer without exposing the skin.

Visual Workflow: Safe Handling of N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep Risk Assessment & Gathering Materials ppe_don Don PPE (See Protocol) prep->ppe_don weigh Weigh Solid Compound (Minimize Dust) ppe_don->weigh dissolve Dissolve/Handle Reagent weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon waste_dispose Segregate & Label Waste (Chemical & PPE) decon->waste_dispose ppe_doff Doff PPE (See Protocol) waste_dispose->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash

Caption: A logical workflow from preparation to cleanup for handling the target compound.

Step-by-Step PPE Doffing (Removal) Protocol

This sequence is critical to prevent contaminating yourself with residue on the PPE.

  • Outer Gloves: Remove the outer pair of gloves first. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand.

  • Slide and Remove: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them in the designated hazardous waste container.[13]

  • Face Shield/Apron: If worn, remove the face shield and apron.

  • Lab Coat: Unbutton and remove the lab coat by rolling it down your arms and turning it inside out to contain any contaminants. Place it in the designated receptacle for lab laundry.

  • Goggles and Respirator: Remove goggles and, if applicable, the respirator.

  • Inner Gloves: Remove the final pair of inner gloves using the same technique as in steps 1 & 2.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]

Disposal and Decontamination Plan

Proper disposal is a critical component of laboratory safety and environmental stewardship. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal
  • Chemical Waste: Unused or waste N-(4-Amino-2-methylphenyl)-2-isobutoxybenzamide and any solutions containing it must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[13] Do not mix this waste with other streams unless approved by your institution's Environmental Health and Safety (EHS) department.[13]

  • Contaminated Solids: All disposable items that have come into contact with the chemical, including used gloves, weigh boats, paper towels, and contaminated PPE, must be placed in a sealed, labeled hazardous waste container.[8][9]

  • Disposal Arrangement: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup.[14] Never dispose of this chemical down the drain.[10]

Visual Guide: Waste Disposal Decision Process

G start Material for Disposal q_contact Did it contact the chemical? start->q_contact is_chemical Is it the chemical itself or a solution? q_contact->is_chemical Yes non_haz Dispose as non-hazardous waste. q_contact->non_haz No solid_waste Contaminated Solid Waste (Gloves, Paper Towels, etc.) is_chemical->solid_waste No liquid_waste Chemical Waste (Solid or Solution) is_chemical->liquid_waste Yes container_solid Place in sealed, labeled hazardous solid waste container. solid_waste->container_solid container_liquid Place in sealed, labeled hazardous chemical waste container. liquid_waste->container_liquid

Caption: Decision tree for proper segregation and disposal of waste materials.

Spill Cleanup Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[14]

  • Don PPE: Before cleaning, don the full PPE as described in Section 2, including respiratory protection.

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[9] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[9]

  • Collect: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[9]

Emergency First Aid Measures

Table 3: First Aid Procedures

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][15]

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |

References

  • Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals. Benchchem.
  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. Benchchem.
  • Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • BENZAMIDE CAS Number - HAZARD SUMMARY. NJ Department of Health.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Material Safety Data Sheet. Chemicea.
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  • benzamide - SD Fine-Chem. SDFine.
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  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. University of Nebraska-Lincoln.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.